4-(3-Methoxypropoxy)-3-methylpicolinic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXRWCGOJAPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Methoxypropoxy)-3-methylpicolinic Acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, a key intermediate in the synthesis of various pharmaceuticals. This document details its chemical structure, physicochemical properties, and a proposed robust synthetic pathway, including a step-by-step experimental protocol. Furthermore, a thorough analytical characterization methodology is presented, supported by predictive data. The guide elucidates the compound's critical role in the manufacturing of proton pump inhibitors, specifically Rabeprazole, offering valuable insights for professionals in medicinal chemistry and drug development.
Introduction
4-(3-Methoxypropoxy)-3-methylpicolinic acid, with the CAS Number 1163685-31-1, is a substituted picolinic acid derivative. Picolinic acids, isomers of nicotinic acid, are an important class of heterocyclic compounds widely utilized as building blocks in the synthesis of agrochemicals, and more prominently, pharmaceuticals. The unique substitution pattern of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, featuring a methoxypropoxy group at the 4-position and a methyl group at the 3-position of the pyridine ring, makes it a crucial precursor in the multi-step synthesis of Rabeprazole. Rabeprazole is a widely prescribed proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders.[1] This guide aims to provide a detailed technical resource for researchers and chemists working with this important molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is characterized by a pyridine-2-carboxylic acid core. The IUPAC name for this compound is 4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid.[2]
Molecular Formula: C₁₁H₁₅NO₄[2]
Molecular Weight: 225.24 g/mol [2]
The presence of the carboxylic acid group imparts acidic properties, while the pyridine nitrogen provides a basic site. The methoxypropoxy side chain enhances lipophilicity, a key feature for its role in the synthesis of active pharmaceutical ingredients.
| Property | Value | Source |
| CAS Number | 1163685-31-1 | [2] |
| Molecular Formula | C₁₁H₁₅NO₄ | [2] |
| Molecular Weight | 225.24 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., methanol, DMSO), slightly soluble in water | General knowledge |
| pKa | Predicted: ~2-3 for the carboxylic acid, ~5 for the pyridine nitrogen | General knowledge |
Synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic Acid
The synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic acid can be strategically designed from commercially available starting materials. A plausible and efficient synthetic route involves the preparation of the key intermediate, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol, followed by its oxidation to the desired carboxylic acid. This approach ensures high yields and purity of the final product.
Synthetic Pathway
The overall synthetic transformation can be visualized as a two-step process starting from a suitable 2,3-dimethylpyridine derivative.
Caption: Proposed synthetic pathway for 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
Experimental Protocol
This intermediate is synthesized from 2,3-dimethyl-4-chloropyridine N-oxide. The first stage involves a nucleophilic substitution of the chloro group with 3-methoxypropanol, followed by a rearrangement reaction.
-
Nucleophilic Substitution: To a solution of 3-methoxypropanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C to form the corresponding alkoxide.
-
Reaction with Pyridine N-oxide: Add 2,3-dimethyl-4-chloropyridine N-oxide to the reaction mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rearrangement: The resulting 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide is then subjected to a Boekelheide-type rearrangement. This is typically achieved by heating with acetic anhydride, which leads to the formation of an acetoxymethyl intermediate.
-
Hydrolysis: Subsequent hydrolysis of the acetate group with an aqueous base, such as sodium hydroxide, yields (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.
-
Purification: The crude product is purified by column chromatography on silica gel.
Rationale: The use of the N-oxide activates the 4-position for nucleophilic substitution and facilitates the subsequent functionalization of the 2-methyl group. The Boekelheide rearrangement is a classic and efficient method for introducing a functional group at the 2-methyl position of a pyridine N-oxide.
The final step involves the oxidation of the primary alcohol to a carboxylic acid. Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.[1][3]
-
Reaction Setup: Dissolve (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol in an aqueous solution of sodium hydroxide.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction mixture is then heated to ensure complete oxidation.[3]
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, at which point the picolinic acid derivative precipitates out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Rationale: The oxidation of a benzylic-type alcohol to a carboxylic acid is a standard transformation in organic synthesis. Potassium permanganate is a robust oxidant for this purpose, and performing the reaction under basic conditions helps to solubilize the starting material and the intermediate carboxylate salt.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(3-Methoxypropoxy)-3-methylpicolinic acid. The following techniques are recommended:
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.0-14.0 (br s, 1H, COOH), 8.3-8.4 (d, 1H, H-6), 7.0-7.1 (d, 1H, H-5), 4.1-4.2 (t, 2H, OCH₂), 3.5-3.6 (t, 2H, OCH₂), 3.2-3.3 (s, 3H, OCH₃), 2.2-2.3 (s, 3H, Ar-CH₃), 2.0-2.1 (p, 2H, CH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165-167 (COOH), 162-164 (C-4), 148-150 (C-2), 146-148 (C-6), 125-127 (C-3), 108-110 (C-5), 68-70 (OCH₂), 58-60 (OCH₃), 28-30 (CH₂), 15-17 (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: 3400-2500 (br, O-H stretch of COOH), 2950-2850 (C-H stretch), 1720-1700 (C=O stretch of COOH), 1600-1580 (C=N and C=C stretch of pyridine ring), 1250-1200 (C-O stretch of ether). |
| Mass Spectrometry (ESI+) | m/z: 226.1 [M+H]⁺, 248.1 [M+Na]⁺. |
Rationale for Predicted Data: The predicted NMR chemical shifts are based on the analysis of similar substituted picolinic acid structures and standard chemical shift tables.[5] The broad ¹H NMR signal for the carboxylic acid proton is characteristic and its disappearance upon D₂O exchange would confirm its identity.[6] The IR spectrum is expected to show a very broad O-H stretch and a characteristic C=O stretch for the carboxylic acid. The mass spectrum will show the protonated molecular ion as the base peak in positive ion mode.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable. Detection is typically performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance (around 260-280 nm). The purity should be ≥99% for use in pharmaceutical synthesis.
Application in Drug Synthesis: A Key Intermediate for Rabeprazole
4-(3-Methoxypropoxy)-3-methylpicolinic acid is not an active pharmaceutical ingredient itself but serves as a crucial advanced intermediate in the synthesis of Rabeprazole. Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion.[2][7]
The synthesis of Rabeprazole involves the condensation of a substituted pyridine moiety with a benzimidazole derivative.[2] The carboxylic acid group of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is typically converted to a more reactive species, such as an acid chloride or an ester, to facilitate the subsequent steps that lead to the formation of the final drug substance.
Caption: Role of 4-(3-Methoxypropoxy)-3-methylpicolinic acid derivatives in Rabeprazole synthesis.
The synthetic route often involves the reduction of the carboxylic acid to the corresponding alcohol, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol, which is then chlorinated to give 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[8] This chlorinated intermediate is then condensed with 2-mercaptobenzimidazole, followed by oxidation of the resulting sulfide to the sulfoxide to yield Rabeprazole.[2] The purity and quality of 4-(3-Methoxypropoxy)-3-methylpicolinic acid are therefore paramount to ensure the quality and yield of the final Rabeprazole API.
Conclusion
4-(3-Methoxypropoxy)-3-methylpicolinic acid is a molecule of significant industrial importance, primarily due to its role as a key building block in the synthesis of Rabeprazole. This guide has provided a detailed overview of its chemical structure, properties, a viable synthetic route with a detailed experimental protocol, and a comprehensive analytical characterization strategy. The understanding of its synthesis and properties is crucial for chemists and researchers involved in the development and manufacturing of this important pharmaceutical. The methodologies and insights presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research and process optimization in the field of medicinal and process chemistry.
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The Ascendancy of Picolinamide Derivatives: A Technical Guide to Structure-Activity Relationship (SAR) Studies
Introduction: The Picolinamide Scaffold - A Privileged Framework in Drug Discovery
Picolinic acid, a simple pyridine-based molecule, has emerged as a cornerstone in the edifice of modern medicinal chemistry.[1] Its inherent ability to chelate metals and its role as an endogenous metabolite of tryptophan have long been recognized.[1] However, the true potential of this scaffold has been unlocked through the systematic exploration of its derivatives, particularly the picolinamides. These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and enzyme-inhibitory effects.[2] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of picolinic acid derivatives, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the synthetic strategies, key biological evaluation techniques, and the nuanced interplay between molecular structure and therapeutic function that defines the picolinamide family.
Core Principles of Picolinic Acid SAR: A Tale of Two Moieties
The pharmacological versatility of picolinic acid derivatives stems from the modifiable nature of two primary structural components: the pyridine ring and the carboxylic acid functional group. Strategic alterations to these regions allow for the fine-tuning of a compound's physicochemical properties, target affinity, and overall biological activity.
The Pyridine Ring: A Canvas for Tailored Interactions
The pyridine ring serves as the foundational scaffold, and its substitution pattern is a critical determinant of a derivative's biological profile. Positions 3, 4, 5, and 6 of the ring are amenable to a wide range of chemical modifications, each influencing the molecule's electronics, sterics, and hydrogen-bonding capabilities.
A generalized workflow for exploring the SAR of the pyridine ring is depicted below:
Caption: Figure 1: General Workflow for Pyridine Ring SAR Exploration.
The Carboxylic Acid Moiety: A Gateway to Diverse Functionality
The carboxylic acid group at the 2-position is a key feature of the picolinic acid scaffold, contributing to its metal-chelating properties and providing a handle for further derivatization. Conversion of the carboxylic acid to esters, amides, and other functional groups can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Picolinic Acid Derivatives in Oncology: A Multifaceted Approach to Cancer Therapy
Picolinic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]
SAR of Anticancer Picolinic Acid Derivatives
The anticancer activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.
| Position of Substitution | Substituent Type | General Effect on Anticancer Activity | Example | Reference |
| 4 | Halogens (e.g., Cl) | Can enhance activity, potentially through altered electronic properties. | 4-chloropicolinamides | [5] |
| 5 | Nitro (NO2) | Often associated with increased cytotoxicity. | 5-nitropicolinic acid complexes | [6] |
| Ring Fusion | Fused heterocyclic rings | Can lead to potent and selective inhibitors of specific kinases. | Quinazoline-based PI3K inhibitors | [7] |
Mechanism of Action: Inducing Apoptosis and Targeting Key Signaling Pathways
A primary mechanism by which picolinic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] This process is often mediated by the activation of key signaling pathways, such as the endoplasmic reticulum (ER) stress pathway.[3]
Caption: Figure 2: Apoptosis Induction by a Picolinic Acid Derivative.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the picolinic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Picolinic Acid Derivatives as Antimicrobial Agents: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Picolinic acid derivatives have shown promise in this area, exhibiting activity against a range of bacterial pathogens.[8][9]
SAR of Antimicrobial Picolinic Acid Derivatives
The antibacterial activity of picolinic acid derivatives is often linked to their ability to chelate essential metal ions, thereby disrupting crucial bacterial processes.[10]
| Position of Substitution | Substituent Type | General Effect on Antibacterial Activity | Example | Reference |
| Unsubstituted | - | Picolinic acid itself shows some antibacterial activity. | Picolinic acid | [11] |
| Metal Complexes | Transition metals (e.g., Zn, Cu, Co) | Metal picolinates often exhibit enhanced and broader-spectrum antibacterial activity compared to the parent acid. | Zinc picolinate, Copper picolinate | [8] |
| Pyridine Ring Substituents | Electron-withdrawing groups | Can enhance antibacterial activity. | Fluorinated pyridine derivatives | [12] |
Mechanism of Action: Metal Chelation and Disruption of Bacterial Homeostasis
The primary proposed mechanism of antibacterial action for many picolinic acid derivatives is their ability to chelate divalent metal cations, such as Fe2+, Zn2+, and Mn2+, which are essential cofactors for numerous bacterial enzymes.[10] By sequestering these metal ions, the compounds can inhibit vital metabolic pathways and ultimately lead to bacterial cell death.
Caption: Figure 3: Proposed Antibacterial Mechanism of Picolinic Acid Derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[7][9]
Step-by-Step Protocol:
-
Preparation of Inoculum: Culture the test bacterium in a suitable broth medium to achieve a logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the picolinic acid derivative in the appropriate broth medium.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
Picolinic Acid Derivatives as Enzyme Inhibitors: Precision Targeting of Disease Pathways
The picolinamide scaffold has proven to be a versatile framework for the design of potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[2][14]
Case Study: Picolinamide-based Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is associated with diseases such as cancer and arthritis.[15] Picolinamide derivatives have been explored as MMP inhibitors, with the picolinamide moiety acting as a zinc-binding group.
| General Structure | Key SAR Observations | Target Enzyme | Reference |
| Cinnamoyl Pyrrolidine Derivatives | The cinnamoyl group and the pyrrolidine scaffold are important for activity. | MMP-2 | [2] |
| 8-Hydroxyquinoline Derivatives | The 8-hydroxyquinoline moiety acts as a zinc-chelating group. | MMP-2 | [16] |
Case Study: Picolinamide-based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[17] The picolinamide scaffold has been incorporated into the design of novel HDAC inhibitors.
| General Structure | Key SAR Observations | Target Enzyme | Reference |
| Azaborine-based inhibitors | The azaborine ring system acts as a cap group, with the linker and zinc-binding group being crucial for activity. | HDAC1, HDAC4, HDAC8 | [18] |
| Benzamide Derivatives | The benzamide group can act as a zinc-binding motif, and substituents on the aromatic ring can influence selectivity. | HDAC1 | [19] |
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for determining the inhibitory activity of picolinic acid derivatives against a specific enzyme involves measuring the enzyme's catalytic activity in the presence and absence of the inhibitor.[20]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in a suitable buffer.
-
Reaction Mixture: In a microplate well or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Activity Measurement: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Synthetic Strategies for Picolinic Acid Derivatives: Building the Molecular Toolkit
The synthesis of a diverse library of picolinic acid derivatives is fundamental to any SAR study. Several robust synthetic methodologies are available for the modification of both the pyridine ring and the carboxylic acid moiety.
Synthesis of Picolinic Acid Esters
Esterification of picolinic acid can be achieved through various methods, including Fischer esterification and activation of the carboxylic acid.
Example Protocol: Fischer Esterification
-
Dissolve picolinic acid in an excess of the desired alcohol (e.g., ethanol).[3]
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).[3]
-
Reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the ester with an organic solvent.
-
Purify the product by column chromatography.
Synthesis of Picolinamides
Amide bond formation is a cornerstone of medicinal chemistry. Picolinamides can be synthesized by activating the carboxylic acid of picolinic acid, followed by reaction with an amine.
Example Protocol: Amide Coupling using a Coupling Reagent
-
Dissolve picolinic acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling reagent (e.g., DCC, HOBt) and the desired amine.[21]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter off any solid byproducts.
-
Wash the organic layer with aqueous solutions to remove excess reagents.
-
Dry the organic layer, concentrate, and purify the picolinamide by column chromatography or recrystallization.
Conclusion and Future Directions
The picolinamide scaffold has firmly established itself as a privileged structure in drug discovery, giving rise to a plethora of derivatives with diverse and potent biological activities. A thorough understanding of the structure-activity relationships governing these compounds is paramount for the rational design of new and improved therapeutic agents. This guide has provided a comprehensive overview of the key SAR principles, mechanisms of action, and experimental methodologies relevant to the study of picolinic acid derivatives in oncology, infectious diseases, and enzyme inhibition.
Future research in this area will likely focus on several key aspects:
-
Enhanced Target Selectivity: The development of derivatives with high selectivity for specific enzyme isoforms or cellular targets to minimize off-target effects and improve the therapeutic index.
-
Novel Mechanisms of Action: The exploration of picolinamide derivatives that act through novel biological mechanisms to overcome drug resistance.
-
Advanced Drug Delivery Systems: The formulation of picolinic acid-based drugs in advanced delivery systems to improve their pharmacokinetic profiles and target-site accumulation.
By leveraging the foundational knowledge of SAR and embracing cutting-edge technologies, the scientific community is well-positioned to continue unlocking the therapeutic potential of the versatile picolinamide scaffold for the benefit of human health.
References
- Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
- Akinwande, B. A., & Ogundare, A. O. (2016). Antimicrobial activity of Picolinic acid. International Journal of ChemTech Research, 9(5), 629-634.
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- Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1823–1861.
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An In-Depth Technical Guide to 4-(3-Methoxypropoxy)-3-methylpicolinic Acid: Nomenclature, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, a significant process-related impurity and degradation product of the proton pump inhibitor Rabeprazole. The guide will delve into the compound's nomenclature, including its various synonyms and alternative names. A detailed exploration of its chemical synthesis, inferred from the manufacturing process of Rabeprazole, will be presented. Furthermore, this guide will outline a robust analytical methodology for the accurate quantification of this impurity, and will discuss its physicochemical properties and toxicological profile based on available data. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Rabeprazole and related pharmaceutical compounds.
Nomenclature and Chemical Identity
4-(3-Methoxypropoxy)-3-methylpicolinic acid is a pyridine carboxylic acid derivative. Due to its role as a known impurity in the production of Rabeprazole, it is often referred to by several alternative names in scientific literature and regulatory documents.
Systematic IUPAC Name: 4-(3-Methoxypropoxy)-3-methylpyridine-2-carboxylic acid
Common Synonyms and Alternative Names:
-
4-(3-Methoxypropoxy)-3-methyl-2-pyridinecarboxylic Acid
-
Des Benzimidazolosulfoxy Rabeprazole Acid
-
Rabeprazole Impurity 3
-
Rabeprazole Impurity-III
Key Identifiers:
-
CAS Number: 1163685-31-1
-
Molecular Formula: C₁₁H₁₅NO₄
-
Molecular Weight: 225.24 g/mol
Chemical Structure
The chemical structure of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is characterized by a picolinic acid core (pyridine-2-carboxylic acid) substituted at the 3-position with a methyl group and at the 4-position with a 3-methoxypropoxy group.
Figure 1: Chemical structure of 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
Context of Emergence: An Impurity in Rabeprazole Synthesis
The primary context in which 4-(3-Methoxypropoxy)-3-methylpicolinic acid is encountered is as a process-related impurity and a degradation product in the manufacturing of Rabeprazole.[1] Rabeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[2] Understanding the formation pathways of this impurity is crucial for the quality control and stability assessment of Rabeprazole drug substance and product.
Formation Pathways
This picolinic acid derivative can be formed through two primary routes:
-
As a starting material or intermediate: The synthesis of the pyridine moiety of Rabeprazole often starts from substituted pyridines. Incomplete reaction or side reactions during the synthesis of the key intermediate, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, can lead to the formation of the corresponding picolinic acid.
-
As a degradation product: Rabeprazole is known to be labile under certain conditions, including acidic and oxidative stress.[2] Forced degradation studies have shown that the cleavage of the methylsulfinyl-benzimidazole moiety from the pyridine ring can lead to the formation of 4-(3-Methoxypropoxy)-3-methylpicolinic acid.[3]
Synthesis and Organic Chemistry
Plausible Synthetic Pathway
The synthesis can be envisioned as a multi-step process:
-
N-Oxidation: 2,3-Lutidine is first oxidized to 2,3-dimethylpyridine-N-oxide. This step activates the pyridine ring for subsequent functionalization.
-
Chlorination and Functionalization: The N-oxide is then treated to introduce a chloro group at the 4-position, followed by nucleophilic substitution with 3-methoxypropanol to introduce the ether side chain.
-
Rearrangement and Oxidation: A subsequent rearrangement and oxidation of one of the methyl groups to a carboxylic acid would yield the final product.
Figure 2: Plausible synthetic pathway for 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
Analytical Characterization and Quantification
The accurate detection and quantification of 4-(3-Methoxypropoxy)-3-methylpicolinic acid are critical for ensuring the purity and safety of Rabeprazole. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of this impurity.
Table 1: Exemplary HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.4 with triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation from Rabeprazole and other impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 284 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Spectroscopic Data
While publicly available, detailed experimental spectra are scarce, the expected spectroscopic features can be predicted based on the chemical structure.
-
¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the 3-methoxypropoxy side chain, including the methylene and methoxy protons.
-
¹³C-NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, the methyl carbon, and the carbons of the ether side chain.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 226.1.
Physicochemical Properties
The physicochemical properties of 4-(3-Methoxypropoxy)-3-methylpicolinic acid are important for its isolation, characterization, and understanding its behavior in pharmaceutical formulations.
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and aqueous base. |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5. The pyridine nitrogen will have a pKa around 5-6. |
| LogP | Predicted to be in the range of 1.5-2.5. |
Toxicology and Safety Considerations
As a pharmaceutical impurity, the toxicological profile of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is of significant interest. While specific toxicological studies on this compound are not widely published, its potential for toxicity can be assessed through in-silico methods and by considering the toxicological data of structurally related compounds.
Some in-silico and in-vitro studies on Rabeprazole impurities have been conducted.[4] It is important to note that regulatory guidelines, such as those from the ICH, set strict limits for the presence of impurities in active pharmaceutical ingredients. For impurities with no available toxicological data, these limits are generally set at a low level (e.g., not more than 0.15%).
Conclusion
4-(3-Methoxypropoxy)-3-methylpicolinic acid is a critical quality attribute to monitor in the production and storage of Rabeprazole. A thorough understanding of its nomenclature, formation pathways, and analytical methods for its control is essential for pharmaceutical scientists and professionals in the field. This technical guide provides a foundational understanding of this compound, highlighting the key aspects relevant to its management as a pharmaceutical impurity. Further research into its specific biological activities and the development of certified reference standards will continue to be of value to the pharmaceutical industry.
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Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. (2021). Drug and Chemical Toxicology. [Link]
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Methodological & Application
Application Notes and Protocols for the Purification of 4-(3-Methoxypropoxy)-3-methylpicolinic acid
Introduction
4-(3-Methoxypropoxy)-3-methylpicolinic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount, as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to undesirable side effects or reduce the therapeutic potency of the drug.[1][2] This document provides a comprehensive guide to the purification techniques for 4-(3-Methoxypropoxy)-3-methylpicolinic acid, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating systems to ensure the highest degree of purity.
Understanding the Molecule and Potential Impurities
Before delving into purification protocols, it is crucial to understand the physicochemical properties of 4-(3-Methoxypropoxy)-3-methylpicolinic acid and the likely impurities that may be present.
Molecular Structure and Properties:
-
Structure: The molecule contains a pyridine ring, a carboxylic acid group, a methyl group, and a methoxypropoxy side chain. This combination of functional groups dictates its solubility and reactivity.
-
Acidic Nature: The picolinic acid moiety confers acidic properties, allowing for salt formation and pH-dependent solubility.
-
Polarity: The presence of the carboxylic acid and ether linkages makes the molecule polar, influencing its solubility in various solvents. It is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar solvents.[3][4]
Potential Impurities:
Impurities can originate from various sources, including the starting materials, side reactions during synthesis, and degradation products. While a specific impurity profile for every synthetic route is unique, common impurities in the synthesis of related pyridine carboxylic acids may include:
-
Unreacted Starting Materials: Residual precursors from the synthetic pathway.
-
Isomeric Impurities: Positional isomers formed during the substitution on the pyridine ring.
-
By-products of Oxidation: If oxidation is used to form the carboxylic acid, over-oxidation or incomplete oxidation products may be present.[5]
-
Hydrolysis Products: The ether linkage in the methoxypropoxy side chain could be susceptible to hydrolysis under certain conditions.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures.
A thorough understanding of the synthetic route is the best guide to identifying potential impurities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[6][7]
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.
Crystallization: The Workhorse of Purification
Crystallization is a powerful and widely used technique for purifying solid organic compounds. It relies on the differences in solubility between the target compound and its impurities in a given solvent system.[3]
Causality Behind Experimental Choices:
The selection of an appropriate solvent is the most critical step in developing a robust crystallization protocol. An ideal solvent should:
-
Completely dissolve the compound at an elevated temperature.
-
Have low solubility for the compound at low temperatures to ensure good recovery.
-
Either completely dissolve the impurities or keep them in solution as the desired compound crystallizes.
-
Be chemically inert with respect to the compound.
-
Be easily removable from the purified crystals.
Based on the structure of 4-(3-Methoxypropoxy)-3-methylpicolinic acid and solubility data for related picolinic acids, a screening of polar protic and aprotic solvents is recommended.[3][4]
Protocol 1: Single Solvent Recrystallization
This is the simplest form of crystallization and should be the first approach.
Experimental Workflow:
Caption: Workflow for Single Solvent Recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of the crude material in small amounts of various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. A promising solvent will show a significant increase in solubility with temperature.
-
Dissolution: Place the crude 4-(3-Methoxypropoxy)-3-methylpicolinic acid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the boiling point with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight, colored impurities. In such cases, a small amount of activated carbon can be added to the hot solution.[5] Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Yield Maximization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
Data Presentation: Solvent Screening for Crystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Water | Moderate | High | Good |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low | Moderate | Potential |
| Acetonitrile | Low | Moderate | Potential |
| Ethyl Acetate | Very Low | Low | Unlikely |
| Toluene | Insoluble | Insoluble | Not suitable |
This table presents hypothetical data for illustrative purposes. Actual results will need to be determined experimentally.
Protocol 2: pH-Adjustment Crystallization
For ionizable compounds like picolinic acids, adjusting the pH of an aqueous solution to the isoelectric point can be a highly effective method of purification.[8] At its isoelectric point, the molecule exists as a zwitterion and typically has its lowest solubility in water.
Experimental Workflow:
Caption: Workflow for pH-Adjustment Crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-(3-Methoxypropoxy)-3-methylpicolinic acid in a dilute aqueous solution of a base (e.g., 1M NaOH) at room temperature. Use the minimum amount of base required to achieve complete dissolution.
-
Filtration: Filter the solution to remove any base-insoluble impurities.
-
Precipitation: Slowly add a dilute acid (e.g., 1M HCl) to the solution with vigorous stirring. Monitor the pH continuously. The product will precipitate as the pH approaches its isoelectric point. The exact pH will need to be determined experimentally but is typically in the range of 3-5 for picolinic acids.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven.
Column Chromatography: For High Purity Requirements
When crystallization fails to remove closely related impurities, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9]
Causality Behind Experimental Choices:
For a polar, acidic compound like 4-(3-Methoxypropoxy)-3-methylpicolinic acid, normal-phase chromatography using silica gel as the stationary phase is a logical starting point. The mobile phase (eluent) is typically a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Protocol 3: Silica Gel Column Chromatography
Experimental Workflow:
Caption: Workflow for Silica Gel Column Chromatography.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a standard choice.
-
Eluent System: Develop a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and show good separation from impurities. A mixture of hexane and ethyl acetate, or dichloromethane and methanol, are common starting points. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the acidic compound on the silica gel.
-
-
Column Packing:
-
Slurry Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and air-free packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
-
Data Presentation: Eluent System for Chromatography
| Eluent System (v/v) | Target Compound Rf | Impurity 1 Rf | Impurity 2 Rf | Separation Quality |
| Hexane:EtOAc (7:3) | 0.35 | 0.50 | 0.20 | Excellent |
| Hexane:EtOAc (1:1) | 0.60 | 0.70 | 0.55 | Poor |
| DCM:MeOH (9.5:0.5) | 0.40 | 0.45 | 0.25 | Moderate |
This table provides hypothetical TLC data to illustrate the selection of an appropriate eluent system.
Purity Assessment
After each purification step, it is imperative to assess the purity of the material.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical intermediates. A well-developed HPLC method can separate and quantify the target compound and its impurities.[10][11][12]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure and can help to identify any remaining impurities.
Conclusion
The purification of 4-(3-Methoxypropoxy)-3-methylpicolinic acid to a high degree of purity is a critical step in the synthesis of pharmaceuticals. A systematic approach, beginning with an understanding of the potential impurities and employing techniques such as crystallization and chromatography, is essential for success. The protocols outlined in this document provide a robust framework for developing a purification strategy. It is important to note that these protocols may require optimization based on the specific impurity profile of the crude material. Rigorous analytical monitoring throughout the purification process is key to ensuring the final product meets the stringent quality standards required for drug development.
References
- [CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)
Sources
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- 4. researchgate.net [researchgate.net]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. employees.csbsju.edu [employees.csbsju.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
Application Note: 4-(3-Methoxypropoxy)-3-methylpicolinic Acid in Medicinal Chemistry
A Potential Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Anemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picolinic acid derivatives represent a class of privileged scaffolds in medicinal chemistry, found in numerous bioactive molecules. This application note explores the potential of 4-(3-methoxypropoxy)-3-methylpicolinic acid as a novel therapeutic agent. Based on structural similarities to known clinical candidates like Vadadustat (AKB-6548), we hypothesize that this compound can function as a potent inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes.[1][2] Inhibition of these enzymes offers a compelling therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[3][4][5]
The HIF signaling pathway is a crucial cellular oxygen-sensing mechanism.[6] By inhibiting the degradation of HIF-α subunits, small molecule HIF-PH inhibitors can mimic a hypoxic state, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO).[6][7] This results in increased red blood cell production, offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[5] This document provides a comprehensive guide to the synthesis, in vitro evaluation, and in vivo characterization of 4-(3-methoxypropoxy)-3-methylpicolinic acid as a potential treatment for renal anemia.
Mechanism of Action: The HIF Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by HIF-prolyl hydroxylase (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. In a low oxygen environment (hypoxia), PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
4-(3-methoxypropoxy)-3-methylpicolinic acid is proposed to act as a competitive inhibitor of the PHD enzymes, binding to the active site and preventing the hydroxylation of HIF-α, thereby stabilizing it even under normoxic conditions. This leads to the downstream production of endogenous EPO and improved iron metabolism, addressing the primary deficiencies in anemia of CKD.[4][6]
Caption: The HIF signaling pathway under normoxic and hypoxic/inhibited conditions.
Synthetic Protocol
The synthesis of 4-(3-methoxypropoxy)-3-methylpicolinic acid can be achieved through a multi-step process starting from commercially available materials. The following protocol is a proposed route based on established pyridine chemistry.
Step 1: Synthesis of 4-chloro-3-methylpyridine-2-carbonitrile This step involves the conversion of a suitable pyridine precursor.
Step 2: Nucleophilic Substitution to Install the Methoxypropoxy Side Chain
-
To a solution of 3-methoxypropan-1-ol in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide.
-
Add 4-chloro-3-methylpyridine-2-carbonitrile to the reaction mixture and allow it to warm to room temperature or heat gently to drive the substitution reaction.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography to yield 4-(3-methoxypropoxy)-3-methylpyridine-2-carbonitrile.
Step 3: Hydrolysis of the Nitrile to Carboxylic Acid
-
Dissolve the nitrile from Step 2 in a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide (NaOH), and heat the mixture to reflux.
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the picolinic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, 4-(3-methoxypropoxy)-3-methylpicolinic acid.
In Vitro Biological Evaluation Protocols
1. HIF-PHD2 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the human PHD2 enzyme.
-
Principle: This is a biochemical assay that measures the hydroxylation of a HIF-1α peptide substrate by the recombinant PHD2 enzyme. The assay can be performed using various detection methods, including time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeCl₂, 1 mM 2-oxoglutarate, 2 mM ascorbate).
-
Serially dilute the test compound in DMSO and then in the reaction buffer.
-
In a 384-well plate, add the recombinant human PHD2 enzyme, the HIF-1α peptide substrate, and the diluted test compound.
-
Initiate the reaction by adding the co-substrates (FeCl₂, 2-oxoglutarate, ascorbate).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add detection reagents (e.g., anti-hydroxy-HIF-1α antibody conjugated to a fluorophore).
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.
-
2. Cell-Based HIF-1α Stabilization Assay
-
Objective: To confirm that the compound can stabilize HIF-1α in a cellular context.
-
Principle: Human cell lines (e.g., HEK293 or Hep3B) are treated with the compound, and the accumulation of HIF-1α protein is measured by Western blot.
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a set duration (e.g., 4-6 hours). Include a positive control (e.g., deferoxamine or dimethyloxalylglycine) and a vehicle control (DMSO).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against HIF-1α and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity to determine the dose-dependent increase in HIF-1α levels.
-
3. Target Gene Expression Analysis (qPCR)
-
Objective: To measure the upregulation of HIF target genes (e.g., EPO, VEGFA) following treatment with the compound.
-
Protocol:
-
Treat cells (e.g., Hep3B, which are known to produce EPO) with the test compound as in the stabilization assay.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes (EPO, VEGFA) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Data Presentation
Table 1: In Vitro Activity Profile of 4-(3-Methoxypropoxy)-3-methylpicolinic acid
| Assay | Endpoint | Result |
| PHD2 Enzymatic Assay | IC50 | 1.5 µM |
| PHD1 Enzymatic Assay | IC50 | 3.2 µM |
| PHD3 Enzymatic Assay | IC50 | 2.8 µM |
| HIF-1α Stabilization (Hep3B) | EC50 | 2.5 µM |
| EPO Gene Upregulation (Hep3B) | Fold Change @ 10 µM | 8.5-fold |
Note: The data presented are hypothetical and for illustrative purposes.
In Vivo Pharmacological Protocol: Murine Model of Renal Anemia
-
Objective: To evaluate the efficacy of the compound in correcting anemia in a preclinical model of CKD.
-
Model: 5/6 nephrectomy (Nx) model in mice or rats. This surgical procedure induces progressive kidney disease and subsequent anemia.
-
Protocol:
-
Induce CKD in rodents via the 5/6 Nx procedure. Allow several weeks for renal dysfunction and anemia to develop.
-
Group the animals and begin daily oral administration of the test compound at various dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., recombinant EPO).
-
Monitor animal health and body weight regularly.
-
Collect blood samples weekly via tail vein or saphenous vein to measure hemoglobin, hematocrit, and red blood cell counts using a hematology analyzer.
-
At the end of the study (e.g., 4-6 weeks), collect terminal blood samples for pharmacokinetic analysis and plasma EPO levels.
-
Harvest tissues (kidney, liver) for histological analysis.
-
Analyze the data to determine the effect of the compound on hematological parameters over time.
-
Caption: Overall experimental workflow from synthesis to in vivo evaluation.
Conclusion
4-(3-methoxypropoxy)-3-methylpicolinic acid is a promising candidate for development as a HIF-PH inhibitor. The protocols outlined in this application note provide a robust framework for its synthesis and comprehensive evaluation. By leveraging the well-understood mechanism of HIF stabilization, this compound has the potential to become a valuable oral therapeutic for the treatment of anemia associated with chronic kidney disease and other conditions characterized by impaired erythropoiesis. Further studies into its selectivity, pharmacokinetic properties, and long-term safety will be critical for its progression as a clinical candidate.
References
-
Macdougall, I. C. (2022). Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? Current Opinion in Nephrology and Hypertension, 31(5), 399-405. Available at: [Link]
-
Jain, A., et al. (2016). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Current Topics in Medicinal Chemistry, 16(29). Available at: [Link]
-
Akebia Therapeutics, Inc. (2015). A Phase 3, Randomized, Open-Label, Active-Controlled Study Evaluating the Efficacy and Safety of Oral Vadadustat for the Correction of Anemia in Subjects with Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD). (PRO2TECT-Correction). ClinicalTrials.gov. Available at: [Link]
- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Provenzano, R., et al. (2016). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International, 90(5), 958-967. Available at: [Link]
-
Pharmaffiliates. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Available at: [Link]
-
Chen, N., et al. (2022). Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 13. Available at: [Link]
-
ResearchGate. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Available at: [Link]
-
ResearchGate. (2015). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available at: [Link]
-
Springer. (2024). The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Available at: [Link]
-
MDPI. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
Novartis. Mechanism of Action | RHAPSIDO® (remibrutinib) | HCP. Available at: [Link]
-
MDPI. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Available at: [Link]
-
Frontiers. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Available at: [Link]
-
ClinicalTrials.gov. (2022). Efficacy and Safety Study to Evaluate Vadadustat for the Maintenance Treatment of Anemia in Participants With Dialysis-dependent Chronic Kidney Disease (DD-CKD). Available at: [Link]
-
MDPI. (2023). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Available at: [Link]
- Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
YouTube. (2023). Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Available at: [Link]
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- 1. Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 7. youtube.com [youtube.com]
The Versatile Scaffolding of 4-(3-Methoxypropoxy)-3-methylpicolinic Acid in Modern Organic Synthesis
Introduction: A Building Block Primed for Complexity
In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 4-(3-Methoxypropoxy)-3-methylpicolinic acid emerges as a highly functionalized and versatile heterocyclic scaffold, poised for a multitude of synthetic transformations. Its unique arrangement of a carboxylic acid handle, an electron-rich pyridine core, and a flexible ether-containing side chain offers chemists a powerful tool for library synthesis, lead optimization, and the development of novel molecular entities. This application note provides an in-depth guide to the synthetic utility of this picolinic acid derivative, presenting detailed protocols for its preparation and its application in key bond-forming reactions, supported by mechanistic insights and practical considerations for the research scientist.
The structural features of 4-(3-Methoxypropoxy)-3-methylpicolinic acid are particularly noteworthy. The picolinic acid moiety serves as a robust anchor for amide bond formation, a cornerstone of medicinal chemistry, and can also participate in metal-catalyzed cross-coupling reactions. The 3-methyl group provides steric influence and a potential site for further functionalization, while the 4-(3-methoxypropoxy) group modulates the electronic properties of the pyridine ring and can influence the pharmacokinetic profile of derivative compounds. This strategic substitution pattern makes it an analogue of key intermediates in the synthesis of proton pump inhibitors like Rabeprazole, highlighting its relevance in the pharmaceutical industry.[1]
This guide is structured to provide researchers with both the foundational knowledge and the practical protocols necessary to effectively utilize 4-(3-Methoxypropoxy)-3-methylpicolinic acid in their synthetic endeavors.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | - |
| Molecular Weight | 225.24 g/mol | - |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | - |
| Storage | Store at 2-8°C, protected from air and light | - |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-(3-Methoxypropoxy)-3-methylpicolinic acid. Work in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Protocol I: Synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic Acid
The most direct synthetic route to 4-(3-Methoxypropoxy)-3-methylpicolinic acid involves the oxidation of the corresponding 2-(hydroxymethyl)pyridine precursor. This precursor is accessible from commercially available starting materials, as outlined in the patent literature for the synthesis of Rabeprazole intermediates.[2][3]
Workflow for the Synthesis of 4-(3-Methoxypropoxy)-3-methylpicolinic Acid
Caption: Synthetic pathway from a commercially available starting material to the target picolinic acid.
Detailed Experimental Protocol: Oxidation of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol
This protocol describes the oxidation of the alcohol precursor to the desired carboxylic acid using potassium permanganate.
Materials:
-
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol (1.0 eq) in a mixture of acetone and water (e.g., a 3:1 v/v ratio).
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 2.0-3.0 eq) in water to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 10°C. A purple color will persist, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1 M HCl. Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Yield: 70-85%.
Application I: Amide Bond Formation
The carboxylic acid functionality of 4-(3-Methoxypropoxy)-3-methylpicolinic acid makes it an ideal substrate for amide bond formation, a reaction of fundamental importance in the synthesis of pharmaceuticals and other biologically active molecules.[4] A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.
Mechanism of Amide Coupling with a Carbodiimide Reagent
Caption: Activation of the picolinic acid and subsequent nucleophilic attack by an amine.
Protocol for Amide Coupling using HATU
This protocol describes a general procedure for the coupling of 4-(3-Methoxypropoxy)-3-methylpicolinic acid with a primary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
4-(3-Methoxypropoxy)-3-methylpicolinic acid
-
Primary or secondary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(3-Methoxypropoxy)-3-methylpicolinic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Expected Yield: 75-95%.
Application II: Suzuki-Miyaura Cross-Coupling
While the carboxylic acid can be used in decarbonylative cross-coupling reactions, a more common strategy involves prior conversion of the picolinic acid to a halide (e.g., a 2-bromopyridine derivative) to participate in Suzuki-Miyaura cross-coupling.[5][6][7] This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.
General Workflow for Suzuki-Miyaura Coupling
Caption: Conversion to a halo-pyridine followed by palladium-catalyzed cross-coupling.
Illustrative Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of the corresponding 2-bromopyridine derivative with an arylboronic acid.
Materials:
-
2-Bromo-4-(3-methoxypropoxy)-3-methylpyridine (synthesized from the picolinic acid)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Setup: To a round-bottom flask or microwave vial, add 2-bromo-4-(3-methoxypropoxy)-3-methylpyridine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the reaction vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100°C (or use a microwave reactor) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 60-90%.
Application III: Decarboxylation
The decarboxylation of picolinic acids can be a useful synthetic transformation to access 2-unsubstituted pyridines.[8][9][10] This reaction is typically performed at elevated temperatures, and the presence of substituents on the pyridine ring can influence the reaction rate and conditions. The 3-methyl group in the target molecule is expected to facilitate this process.[8]
Protocol for Thermal Decarboxylation
This protocol provides a general method for the thermal decarboxylation of 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
Materials:
-
4-(3-Methoxypropoxy)-3-methylpicolinic acid
-
High-boiling point solvent (e.g., diphenyl ether or N-methyl-2-pyrrolidone)
-
Distillation apparatus
-
Heating mantle
-
Thermometer
Procedure:
-
Setup: Place 4-(3-Methoxypropoxy)-3-methylpicolinic acid in a distillation flask. A high-boiling point solvent can be added to facilitate heat transfer, although neat reaction is also possible.
-
Heating: Heat the reaction mixture to a high temperature (typically 180-250°C). The evolution of carbon dioxide will be observed.
-
Distillation: The product, 4-(3-methoxypropoxy)-3-methylpyridine, can be distilled directly from the reaction mixture as it is formed.
-
Purification: The collected distillate can be further purified by redistillation or column chromatography if necessary.
Expected Yield: 50-70%.
Conclusion
4-(3-Methoxypropoxy)-3-methylpicolinic acid is a valuable and versatile building block for organic synthesis. Its readily available precursors and the synthetic handles it possesses—a carboxylic acid for amide formation and a pyridine ring amenable to cross-coupling and other modifications—make it an attractive starting material for the synthesis of a wide range of complex molecules. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its unique structural features in their synthetic programs, particularly in the fields of medicinal chemistry and materials science.
References
- Disha Pharmaceutical Group. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
-
Hetero Drugs Limited. (2006). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Indian Patent Application 1327/CHE/2004. [Link]
-
Brown, E. V., & Neil, R. H. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry, 30(10), 3335-3338. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Canadian Science Publishing. (1965). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 43(10), 3005-3013. [Link]
-
Sabatini, J. J., & Boulton, A. D. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1157-1163. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
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Sabatini, J. J., & Boulton, A. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2230-2233. [Link]
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Application Notes and Protocols for the Chromatographic Analysis of Organic Acids
A Senior Application Scientist's Guide to Robust and Reproducible Sample Preparation
Authored by: Gemini, Senior Application Scientist
Abstract
The accurate quantification of organic acids is pivotal across diverse scientific domains, from clinical diagnostics and pharmaceutical development to food quality control and metabolomics research. However, the inherent characteristics of organic acids—high polarity, structural diversity, and often low volatility—present significant challenges during sample preparation. This guide provides a comprehensive framework for developing and implementing robust sample preparation protocols for the chromatographic analysis of organic acids. We will delve into the foundational principles of common extraction and derivatization techniques, offering field-proven insights to navigate the complexities of various sample matrices. The protocols detailed herein are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data.
The Criticality of Sample Preparation in Organic Acid Analysis
Organic acids are a broad class of compounds containing one or more carboxyl groups, playing essential roles in countless biological and chemical processes. Their analysis, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is often complicated by the sample matrix, which can contain interfering substances like proteins, salts, and lipids.[1][2] Effective sample preparation is therefore not merely a preliminary step but a critical determinant of analytical success. A well-designed protocol aims to:
-
Isolate organic acids from interfering matrix components.[3]
-
Concentrate the analytes to meet the sensitivity requirements of the analytical instrument.
-
Present the analytes in a solvent compatible with the chromatographic system.[3]
-
Modify the analytes chemically (derivatization) to enhance their chromatographic properties, particularly for GC analysis.[4]
The choice of sample preparation technique is dictated by the physicochemical properties of the organic acids of interest, the nature of the sample matrix, and the intended chromatographic method.[5][6]
Foundational Principles of Sample Collection and Handling
The integrity of an organic acid analysis begins at the point of collection. In metabolomics studies, for instance, cellular metabolism must be promptly quenched to prevent enzymatic degradation or alteration of organic acid profiles.[5]
Key Considerations for Sample Integrity:
-
Rapid Freezing: For tissues and cells, immediate freezing in liquid nitrogen is the gold standard to halt metabolic activity.[7]
-
Temperature Control: Biological fluids like blood and urine should be processed and stored at low temperatures to minimize degradation.[8] It is recommended to centrifuge blood samples immediately to separate plasma or serum.[8]
-
Avoiding Contamination: The use of appropriate collection tubes is crucial, as additives in certain tubes can interfere with the analysis.[8]
-
Consistency: Maintaining a consistent protocol for sample handling across all samples in a study is paramount to ensure reproducibility.[7]
Core Sample Preparation Techniques: A Comparative Overview
The two most prevalent techniques for the extraction and cleanup of organic acids from liquid samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique that partitions analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] The efficiency of the extraction is governed by the partition coefficient (K) of the analyte between the two phases.
The Causality Behind LLE for Organic Acids:
The ionization state of organic acids is pH-dependent. By adjusting the pH of the aqueous sample, we can manipulate their solubility in the organic phase.
-
Acidification: At a pH at least 2 units below the pKa of the organic acid, the carboxyl group is protonated (-COOH), rendering the molecule less polar and more soluble in an organic solvent.[10][11] This is the fundamental principle for extracting organic acids from an aqueous matrix into an organic solvent.
-
Basification: Conversely, at a pH above the pKa, the carboxyl group is deprotonated (-COO-), making the organic acid ionic and preferentially soluble in the aqueous phase. This principle can be used to wash the organic extract and remove basic or neutral impurities.[12]
Workflow for Liquid-Liquid Extraction of Organic Acids:
Caption: General workflow for Liquid-Liquid Extraction (LLE) of organic acids.
Solid-Phase Extraction (SPE)
SPE is a more selective and often more efficient alternative to LLE.[1] It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest.[13] Interferences are washed away, and the purified analytes are then eluted with a different solvent.[13]
The Power of SPE in Organic Acid Analysis:
SPE offers a variety of stationary phases, allowing for tailored extraction methods. For organic acids, the most common modes are:
-
Anion Exchange SPE: The stationary phase contains positively charged functional groups that bind the negatively charged organic acids (at a suitable pH). This is a highly selective method for isolating acidic compounds.
-
Reversed-Phase SPE: A non-polar stationary phase (e.g., C18) retains non-polar and moderately polar compounds from an aqueous sample.[13] To retain organic acids, the sample pH must be adjusted to suppress their ionization, making them less polar.[10]
-
Mixed-Mode SPE: These cartridges contain both anion exchange and reversed-phase functionalities, offering enhanced selectivity for complex samples.[13]
Workflow for Solid-Phase Extraction of Organic Acids (Anion Exchange):
Caption: The four fundamental steps of Solid-Phase Extraction (SPE).
Comparison of LLE and SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower, based on partitioning | Higher, based on specific chemical interactions |
| Solvent Consumption | High | Low |
| Automation Potential | Limited | High |
| Emulsion Formation | Can be a problem | Not an issue |
| Cost per Sample | Generally lower material cost | Higher consumable cost |
| Analyte Recovery | Can be variable | Often higher and more reproducible[1] |
A comparative study on urinary organic acids found that while LLE was more economical, SPE provided higher mean recovery (84.1% vs. 77.4%) and isolated a greater number of metabolites.[1]
Derivatization: Enhancing Analyte Properties for GC Analysis
Many organic acids are non-volatile and highly polar, making them unsuitable for direct analysis by Gas Chromatography (GC).[4] Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability, and improve its chromatographic behavior.[4][6]
Common Derivatization Strategies for Organic Acids:
-
Silylation: This is one of the most common methods, where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[14]
-
Alkylation (Esterification): This involves converting the carboxylic acid to its corresponding ester (e.g., methyl ester).[4] Reagents like BF3-methanol can be used for this purpose.[14][15]
The choice of derivatization reagent depends on the specific organic acids being analyzed and the presence of other functional groups in the molecule.[6]
Workflow for Derivatization for GC Analysis:
Caption: A typical workflow for the derivatization of organic acids prior to GC analysis.
Detailed Protocols
Protocol 1: LLE for Organic Acids from Urine
This protocol is adapted from methodologies used for the analysis of urinary organic acids in clinical settings.[1]
Materials:
-
Urine sample
-
Internal Standard (e.g., tropic acid)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
6M Hydrochloric acid (HCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 15 mL centrifuge tube, add a volume of urine equivalent to 1 mg of creatinine.
-
Internal Standard: Add a known amount of internal standard.[1]
-
Salting Out: Add approximately 1 g of NaCl to the tube. This increases the ionic strength of the aqueous phase, promoting the partitioning of organic acids into the organic solvent.
-
Acidification: Acidify the mixture to a pH of ~2 with 6M HCl.[16]
-
Extraction: Add 6 mL of ethyl acetate.[1]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat steps 5-8 with a fresh aliquot of ethyl acetate on the remaining aqueous layer to maximize recovery. Combine the organic extracts.
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of a solvent suitable for the intended chromatographic analysis (e.g., mobile phase for HPLC, or a derivatization solvent for GC).[9]
Protocol 2: Anion Exchange SPE for Organic Acids from Biological Fluids
This protocol is a general guideline for using anion exchange SPE for the cleanup of biological fluids.[3]
Materials:
-
Anion Exchange SPE cartridge (e.g., SAX)
-
Biological fluid sample (e.g., plasma, serum)
-
Methanol
-
Deionized water
-
1% Formic acid in water
-
Elution solvent (e.g., Methanol with 1% ammonium hydroxide)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol through it. This solvates the stationary phase.[17]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of deionized water, followed by 2-3 column volumes of 1% formic acid in water. Do not allow the sorbent bed to go dry.[3]
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, steady flow rate (~1 mL/min).[3] The organic acids will be retained on the sorbent.
-
Washing: Wash the cartridge with 2-3 column volumes of 1% formic acid in water to remove unretained matrix components.[3]
-
Elution: Elute the retained organic acids with 1-2 column volumes of the elution solvent.[3] The basic nature of the ammonium hydroxide will neutralize the positive charge on the sorbent and release the anionic organic acids.
-
Post-Elution: The eluate can now be evaporated and reconstituted for analysis as described in the LLE protocol.
Conclusion and Future Perspectives
The successful chromatographic analysis of organic acids is fundamentally dependent on meticulous and well-validated sample preparation. The choice between LLE, SPE, and the necessity of derivatization must be guided by a thorough understanding of the sample matrix, the target analytes, and the analytical instrumentation. While LLE remains a cost-effective method, SPE offers superior selectivity, recovery, and potential for automation, making it highly suitable for high-throughput applications. For GC-based analysis, derivatization is an indispensable step to ensure the volatility and thermal stability of the target organic acids. As analytical instrumentation continues to improve in sensitivity, the demand for cleaner extracts and more efficient sample preparation techniques will only intensify, paving the way for further innovation in this critical field.
References
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
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Metabolomics Core Facility, Goodman Cancer Research Centre. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
Islam, M. Z., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 349–354. [Link]
-
Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]
-
Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 244. [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
van Straten, M. A., Claessens, H. A., & Dams, A. (n.d.). Analysis of Organic Acids in Aqueous Samples. Agilent. Retrieved from [Link]
-
Hijazi, A., Pisano, I., Illek, P., & Leahy, J. J. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Beverages, 8(1), 6. [Link]
-
Ramautar, R., et al. (2022). Bacterial Metabolomics: Sample Preparation Methods. BioMed Research International, 2022, 9689958. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-8). Elsevier. [Link]
-
Lewis, J. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Retrieved from [Link]
-
Chen, J., et al. (2025, March 3). Comparative analysis of extraction technologies for plant extracts and absolutes. Food Chemistry: X, 13, 100234. [Link]
-
Agilent Technologies. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Andersen, C., & Hedegaard, I. (1984). Determination of organic acids in plant material. Tidsskrift for Planteavl, 88(4), 369-376. [Link]
-
Alseekh, S., et al. (2023). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. Metabolites, 13(10), 1064. [Link]
-
Marić, M., et al. (2018). Comparison of different technologies using organic acid and mineral acid solvents on pectin extraction from apple pomace. Journal of Food Science and Technology, 55(1), 224-233. [Link]
-
Wu, H., & Li, L. (2014). Considerations of Sample Preparation for Metabolomics Investigation. Methods in Molecular Biology, 1198, 3-13. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Asensio, D., et al. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. Molecules, 27(9), 2942. [Link]
-
Mueller, H. F., et al. (1959). Chromatographic separation and identification of organic acids. Analytical Chemistry, 31(1), 1-5. [Link]
-
Waters Corporation. (n.d.). Organic Acids Analysis. Retrieved from [Link]
-
Food Standards Agency. (2002). Information Bulletin on Methods of Analysis and Sampling for Foodstuffs. Retrieved from [Link]
-
Marengo, E., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Applied Sciences, 10(18), 6296. [Link]
-
Azwanida, N. N. (2023). Different methods of extraction of bioactive compounds and their effect on biological activity: A review. GIDA, 48(3), 321-336. [Link]
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- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mcgill.ca [mcgill.ca]
- 8. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
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- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Scale-Up of 4-(3-Methoxypropoxy)-3-methylpicolinic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Methoxypropoxy)-3-methylpicolinic acid. This guide is designed for researchers, chemists, and process development professionals to address common and complex challenges encountered during the transition from laboratory-scale experiments to pilot and commercial-scale production. Our goal is to provide practical, experience-driven insights to ensure a robust, efficient, and scalable manufacturing process.
I. Introduction to the Synthesis Pathway
The production of 4-(3-Methoxypropoxy)-3-methylpicolinic acid is a critical step in the synthesis of various pharmaceutical intermediates. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C4 position of a substituted picolinic acid derivative with 3-methoxypropan-1-ol.
A representative synthesis is outlined below:
Caption: Generalized synthesis pathway for 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
A. Reaction Kinetics and Control
Q1: We are observing a significant increase in reaction time and incomplete conversion when scaling up the nucleophilic aromatic substitution step from a 1L to a 100L reactor. What could be the underlying cause?
A1: This is a classic scale-up challenge related to mass and heat transfer limitations. In a larger reactor, the surface-area-to-volume ratio decreases, leading to less efficient mixing and heating.
-
Causality: Inefficient mixing can create localized "hot spots" or areas of low reagent concentration, slowing down the overall reaction rate. The reaction's exotherm may also be harder to control, potentially leading to side reactions if the temperature rises excessively.
-
Troubleshooting Steps:
-
Agitation Study: Review the agitation parameters. The tip speed of the impeller is a critical factor. You may need to switch to a different type of impeller (e.g., a pitched-blade turbine for better axial flow) or increase the agitation speed to ensure homogeneity.
-
Solvent & Concentration: A more dilute reaction mixture can sometimes mitigate mixing issues, although this may not be ideal for process efficiency. Ensure your solvent fully dissolves all reactants at the reaction temperature.
-
Reagent Addition Profile: Instead of adding the base or 3-methoxy-1-propanol all at once, consider a controlled, subsurface addition over a period of time. This can help manage the exotherm and maintain a more consistent reaction profile.
-
Q2: During the SNAr reaction, we are seeing the formation of an unknown impurity that was not present in our lab-scale runs. How can we identify and mitigate this?
A2: The appearance of new impurities on scale-up often points to issues with temperature control or prolonged reaction times.
-
Potential Impurities:
-
Bis-ether formation: If your starting material has other potential leaving groups, elevated temperatures could lead to undesired side reactions.
-
Degradation of starting material or product: Prolonged exposure to high temperatures or strong bases can lead to decomposition.
-
-
Identification and Mitigation:
-
Analytical Characterization: Isolate the impurity using preparative HPLC or column chromatography and characterize it using LC-MS and NMR to determine its structure.
-
Temperature Profiling: Implement more rigorous temperature monitoring within the reactor. Use multiple temperature probes if necessary to detect any temperature gradients.
-
Kinetic Modeling: Perform kinetic studies to understand the rate of formation of both the desired product and the impurity at different temperatures. This will help you define a tighter and more optimal temperature range for the reaction.
-
B. Work-up and Product Isolation
Q3: We are experiencing difficulties with phase separation during the aqueous work-up at a larger scale. The emulsion layer is significant and difficult to break.
A3: Emulsion formation is a common issue when scaling up liquid-liquid extractions, especially when fine solids are present or when there are components that act as surfactants.
-
Causality: Intense agitation required for good mixing in a large reactor can lead to the formation of stable emulsions. The presence of partially soluble byproducts or unreacted starting materials can exacerbate this issue.
-
Troubleshooting Protocol:
-
Filtration: Before the aqueous work-up, consider filtering the reaction mixture to remove any particulate matter.
-
Solvent Selection: The choice of extraction solvent is crucial. A solvent with a greater density difference from water can improve phase separation. Sometimes, a small amount of a different co-solvent can act as an emulsion breaker.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For particularly stubborn emulsions, a continuous centrifuge can be employed in a large-scale setting to facilitate phase separation.
-
Q4: The final product, 4-(3-Methoxypropoxy)-3-methylpicolinic acid, is precipitating as a sticky solid that is difficult to filter and dry. How can we improve the physical properties of the solid?
A4: The physical form of the final product is highly dependent on the crystallization conditions. A "sticky" or amorphous solid is often the result of rapid precipitation from a supersaturated solution.
-
Improving Crystallization:
-
Anti-Solvent Addition: Instead of cooling the solution rapidly, consider a controlled addition of an anti-solvent (a solvent in which your product has low solubility) to the solution of your product at a constant temperature. This allows for more controlled crystal growth.
-
Seeding: Introduce a small amount of previously isolated, crystalline product (seed crystals) to the supersaturated solution to promote the growth of well-defined crystals.
-
Cooling Profile: Implement a gradual cooling profile. A slow, linear cooling rate is often more effective than a rapid crash cooling.
-
Solvent Screening: A different solvent or a mixture of solvents for crystallization might yield a more crystalline and easily filterable product.
-
| Parameter | Lab-Scale (Typical) | Scale-Up Consideration | Recommended Action |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Optimize impeller type and speed |
| Heating | Heating mantle | Jacketed reactor | Ensure uniform heat distribution |
| Reagent Addition | Single portion | Controlled addition | Use a dosing pump for gradual addition |
| Crystallization | Rapid cooling | Controlled cooling/anti-solvent | Implement a programmed cooling profile or anti-solvent addition |
C. Impurity Profile and Purification
Q5: Our final product purity is consistently lower on a larger scale, with residual starting material and a key byproduct. What purification strategies are scalable?
A5: While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for large-scale production. Scalable purification methods focus on crystallization, extraction, and filtration.
-
Scalable Purification Protocol:
-
Reactive Extraction: If the main impurity is the unreacted starting material (e.g., a chloro-picolinic acid derivative), you can sometimes use a reactive extraction. By carefully adjusting the pH of the aqueous phase during work-up, you can selectively ionize either the product or the starting material to facilitate their separation into different phases.
-
Recrystallization: This is one of the most powerful and scalable purification techniques. A systematic screening of different solvents and solvent mixtures is essential to find a system that effectively rejects the key impurities while providing a good recovery of the final product.
-
Slurry Wash: After filtration, washing the filter cake with a solvent in which the impurities are soluble but the product is not can be a very effective way to improve purity.
-
Caption: A decision-making workflow for troubleshooting common scale-up issues.
III. Detailed Experimental Protocol: Scalable Crystallization
This protocol provides a step-by-step method for developing a robust and scalable crystallization process for 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
Objective: To obtain a crystalline, easily filterable solid with high purity.
Materials:
-
Crude 4-(3-Methoxypropoxy)-3-methylpicolinic acid
-
Candidate crystallization solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane)
-
Jacketed laboratory reactor with overhead stirrer and temperature probe
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Vacuum oven
Methodology:
-
Solubility Assessment:
-
Determine the solubility of the crude product in various solvents at both room temperature and elevated temperatures (e.g., 60-70 °C).
-
An ideal single-solvent system will show high solubility at elevated temperatures and low solubility at room temperature or below.
-
For a two-solvent (solvent/anti-solvent) system, the product should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent".
-
-
Crystallization Procedure (Example with Isopropanol):
-
Charge the jacketed reactor with the crude 4-(3-Methoxypropoxy)-3-methylpicolinic acid.
-
Add a calculated amount of isopropanol (based on solubility data) to achieve a target concentration (e.g., 5-10 volumes).
-
Heat the mixture with gentle agitation to the desired dissolution temperature (e.g., 70 °C) until a clear solution is obtained.
-
If the solution is not clear, perform a hot filtration to remove any insoluble matter.
-
Begin a slow, controlled cooling of the solution. A cooling rate of 10-20 °C per hour is a good starting point.
-
Observe the temperature at which nucleation (the initial appearance of solid) occurs.
-
Once nucleation begins, you may hold the temperature constant for a period (e.g., 1-2 hours) to allow for crystal growth.
-
Continue the slow cooling to the final isolation temperature (e.g., 0-5 °C).
-
Hold at the final temperature for a sufficient time (e.g., 2-4 hours) to ensure complete crystallization.
-
-
Isolation and Drying:
-
Filter the resulting slurry.
-
Wash the filter cake with a small amount of cold isopropanol to remove any residual mother liquor.
-
Dry the solid in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Analysis:
-
Analyze the final product for purity (by HPLC), residual solvents (by GC), and physical form (e.g., by microscopy or powder X-ray diffraction).
-
IV. References
-
CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents.
-
US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Scale-up of Chemical Process. In Wikipedia. Retrieved January 23, 2026, from [Link]
Resolving issues with inconsistent batch quality of a research chemical
Prepared by: Senior Application Scientist
This guide provides a structured, in-depth approach for researchers, scientists, and drug development professionals encountering batch-to-batch variability with research chemicals. Reproducibility is the cornerstone of scientific discovery, and inconsistent compound quality is a primary source of failed experiments and questionable data.[1] This document moves beyond simple checklists to explain the underlying scientific principles, enabling you to diagnose issues systematically, validate your materials, and ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the initial questions that arise when batch inconsistency is first suspected.
Q1: We're observing inconsistent results between different lots of our research chemical. What are the most common causes?
A1: Batch-to-batch variability is a multifaceted issue that can originate from the synthesis, purification, or handling of a compound. The most common root causes include:
-
Purity and Impurity Profiles: The stated purity on a Certificate of Analysis (CoA) can be misleading. A compound that is 99% pure may have different impurity profiles from another 99% pure batch. These minor impurities, which can include starting materials, byproducts, or degradation products, can have potent biological activity that confounds experimental results.[2][3] Even trace amounts can block or compromise a therapeutic protein's availability, activity, or safety.[4]
-
Polymorphism: This refers to the ability of a solid compound to exist in multiple crystalline forms.[5] Different polymorphs of the same chemical can exhibit significant differences in physical properties such as solubility, dissolution rate, and stability, directly impacting its effective concentration in your experiments.[2]
-
Residual Solvents: Solvents used during the manufacturing and purification process can remain in the final product. The type and amount of residual solvent can vary between batches and may exert unintended biological or chemical effects in your assays.[2]
-
Stability and Degradation: Improper storage or handling, either by the supplier or in the end-user's lab, can lead to chemical degradation.[6] This not only reduces the concentration of the active compound but also introduces new, potentially reactive, degradation products.
-
Physical Properties: Factors such as particle size and packing behavior can influence how a compound dissolves and its overall processability, especially in formulation studies.[7]
Q2: My experiment is failing, and I suspect the new batch of my compound. How can I systematically determine if the chemical is the root cause?
A2: Attributing experimental failure to a specific component requires a logical, evidence-based approach. Before consuming significant resources on re-analyzing the chemical, follow this troubleshooting framework:
-
Verify Controls: First, confirm that all your experimental controls (positive, negative, vehicle) are behaving as expected. If your positive control fails, the issue is more likely with the assay system (e.g., cells, reagents, instrument) than the new chemical batch.[8]
-
"Golden Batch" Comparison: If you still have a small amount of a previous batch that worked reliably (a "golden batch"), design a head-to-head experiment. Run the old and new batches simultaneously, under identical conditions. If the experiment works with the golden batch but fails with the new one, this provides strong evidence that the chemical quality is the problem.
-
Review Handling and Preparation: Double-check your notes and protocols. Was the new batch dissolved in the same solvent? Was the stock solution prepared correctly? Was it stored properly after opening?[9] Simple errors in preparation are a common source of apparent inconsistency.[10]
-
Examine the Certificate of Analysis (CoA): Compare the CoAs of the old and new batches. Look for differences in reported purity, analytical methods used (e.g., HPLC vs. NMR), and impurity data. While not definitive, this can provide initial clues.[11]
If this process points towards the new batch being the variable, a more detailed analytical investigation is warranted.
Q3: What critical information should I look for on a supplier's Certificate of Analysis (CoA)?
A3: A CoA is the primary document attesting to a product's quality, but not all CoAs are created equal. As a scientist, you must critically evaluate it. Key elements to scrutinize include:
-
Identity Confirmation: The CoA must confirm the chemical's structure. This is typically done using Nuclear Magnetic Resonance (¹H NMR) and/or Mass Spectrometry (MS).[12][13] Ensure the data is consistent with the expected structure.
-
Purity Assessment Method: The method used to determine purity is critical. High-Performance Liquid Chromatography (HPLC) is a standard for assessing the purity of non-volatile organic compounds.[3][14] Quantitative NMR (qNMR) is a powerful primary method that can determine purity without a specific reference standard.[14] Be wary of purity determined only by ¹H NMR integration without a quantitative standard, as it may not detect non-proton-containing impurities.
-
Purity Value and Chromatogram: A high purity value (e.g., >98%) is a good start, but the accompanying chromatogram (e.g., from HPLC or GC) is more informative. It provides a visual representation of the impurity profile. A good CoA will show the full chromatogram, not just the final purity number.
-
Batch or Lot Number: This is essential for traceability. Always record the lot number in your lab notebook for every experiment.[11]
-
Date of Analysis: This indicates when the quality control tests were performed. For compounds with limited stability, this date is crucial for assessing its current viability.
Q4: How can we proactively mitigate the impact of batch-to-batch variability on our long-term studies?
A4: Proactive management is the most effective strategy for ensuring long-term data consistency.
-
Multi-Batch Pre-Screening: Before initiating a large-scale or critical study, order small quantities of the same chemical from 2-3 different production lots. Run a critical preliminary assay to compare their performance.
-
Establish a "Golden Batch": Once a batch has been validated and shown to perform as expected, purchase a sufficient quantity to last the entire duration of the study.[2] This single act eliminates batch variability as a confounding variable for the project's lifespan.
-
In-House Quality Control: Upon receiving a new, large-quantity batch, perform your own baseline analytical testing (e.g., HPLC, LC-MS) to generate a reference fingerprint.[11] This in-house data is invaluable for troubleshooting if issues arise later.
-
Strict Storage and Handling Protocols: Adhere rigorously to the storage conditions specified on the Safety Data Sheet (SDS).[15] Date all chemicals upon receipt and upon opening.[16] For sensitive compounds, consider aliquoting the material into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.[6]
Section 2: Troubleshooting Guides - In-Depth Investigation
When initial checks point to the chemical's quality, a systematic analytical investigation is required.
Guide 1: Systematic Troubleshooting Workflow
This workflow provides a logical path from identifying an experimental inconsistency to making a clear decision about the chemical batch.
Caption: A logical workflow for diagnosing batch-related experimental issues.
Guide 2: Analytical Characterization of Suspected Batches
If you have access to analytical chemistry facilities, performing your own characterization is the most definitive way to resolve quality issues. High-Performance Liquid Chromatography (HPLC) is often the first and most informative test.
Protocol: Purity Verification by Reverse-Phase HPLC
This protocol is designed to provide a purity profile based on peak area percentage, which is a robust method for routine quality control.[14] HPLC is ideal for chemical purity testing because it can separate and detect non-volatile or thermally unstable contaminants.[3]
Objective: To verify the purity of a research chemical and compare its impurity profile against the supplier's CoA or a previously validated "golden batch."
Materials:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Analytical Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
HPLC-grade modifier (e.g., Formic Acid or Trifluoroacetic Acid, TFA)
-
Test compound (new batch)
-
Reference compound ("golden batch," if available)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered mobile phase is crucial for achieving sharp, reproducible peak shapes for ionizable compounds. Formic acid is a common choice that is also compatible with mass spectrometry.
-
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the new batch in a suitable solvent (e.g., Acetonitrile or DMSO). Ensure complete dissolution.
-
Prepare a "working sample" by diluting the stock solution to ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
If available, prepare the "golden batch" reference sample in the exact same manner.[17]
-
Prepare a "blank" sample consisting of only the dilution solvent. This is critical for identifying peaks originating from the solvent itself.[17]
-
-
HPLC Instrument Setup & Run:
-
Set up the instrument with the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the blank, followed by the reference sample (if available), and then the new batch sample.
-
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Setting | Rationale & Causality |
| Column | C18, 4.6x150 mm, 5 µm | The C18 stationary phase is nonpolar and provides good retention for a wide range of organic molecules. |
| Mobile Phase | A: 0.1% FA in H₂OB: 0.1% FA in ACN | A gradient elution is used to separate compounds with a range of polarities and elute highly retained impurities. |
| Gradient | 5% B to 95% B over 20 min | Starts with high polarity to retain nonpolar compounds, then gradually increases organic content to elute them. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances run time and separation efficiency. |
| Column Temp | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume prevents peak distortion and column overloading. |
| UV Detection | 254 nm, or λmax of compound | 254 nm is a common wavelength for aromatic compounds. If the compound's maximum absorbance (λmax) is known, use that for higher sensitivity. |
| Run Time | 25 minutes | Includes the gradient and a brief wash/re-equilibration period. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram for the new batch that are above the noise threshold.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Crucially, compare the chromatograms. Does the new batch show new impurity peaks that were not present in the golden batch? Are the relative ratios of existing impurities different? A change in the impurity profile, even if the overall purity number is similar, is a significant red flag.
-
Further Analytical Steps
If HPLC analysis confirms a discrepancy, further techniques can identify the impurities:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the impurities, which is a critical first step in structural identification.[18] It offers greater sensitivity and selectivity than HPLC-UV alone.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about a molecule's chemical structure.[12][19] It can be used to unequivocally confirm the identity of the main compound and, in some cases, identify the structure of major impurities.[13] It is also an excellent technique for quantifying substances in a sample.[12]
Section 3: The Impact of Impurities on Biological Systems
Understanding how an impurity can affect an experiment is key to appreciating the importance of batch quality.
Q5: How can a tiny, almost undetectable impurity cause a major change in my biological assay results?
A5: The impact of an impurity is not proportional to its concentration but to its potency and mechanism of action. Even trace impurities can have dramatic effects.[4] Consider a typical cell signaling assay:
-
High Potency: An impurity could be a byproduct of the synthesis that is structurally related to the main compound but has a much higher affinity for the target receptor or enzyme. An impurity at 0.5% concentration that is 100 times more potent than the main compound will contribute significantly to the observed biological effect.
-
Off-Target Effects: The impurity may have no activity at your primary target but could potently inhibit a downstream signaling molecule or activate a parallel pathway, leading to confusing or misleading results.[20]
-
Toxicity: Some impurities, such as residual catalysts or reactive intermediates, can be cytotoxic, leading to reduced cell viability and a false-negative result in your assay.[20]
Below is a diagram illustrating how an impurity can interfere with a simple signaling pathway.
Caption: How an agonist impurity can cause exaggerated or off-target effects.
Section 4: Best Practices for Prevention
Q6: What are the essential lab practices for storing and handling research chemicals to maintain their quality?
A6: Maintaining the integrity of a research chemical begins the moment it arrives in the lab. Adhering to best practices for storage and handling prevents degradation and ensures long-term consistency.[6]
-
Follow Manufacturer's Recommendations: Always consult the Safety Data Sheet (SDS) and product label for specific storage instructions.[15] Pay close attention to temperature, light sensitivity, and humidity requirements.[16]
-
Temperature Control:
-
Room temperature (18-25 °C): Suitable for most stable, dry powders.
-
Refrigerated (2-8 °C): For temperature-sensitive compounds like some peptides or reagents.
-
Frozen (-20 °C or -80 °C): Essential for labile biologicals and compounds prone to rapid degradation.[6]
-
-
Protection from Light and Moisture: Many organic compounds are light-sensitive. Store them in amber vials or in the dark.[15] For hygroscopic (water-absorbing) compounds, store them in a desiccator.
-
Inert Atmosphere: Air-sensitive chemicals, such as certain catalysts or reducing agents, must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[21]
-
Labeling and Logging: Upon receipt, label the chemical with the date it was received and the date it was first opened.[16] This is crucial for tracking the age of compounds and prioritizing the use of older stock.
-
Aliquot High-Value or Sensitive Compounds: For compounds that are used infrequently or are particularly sensitive to degradation from freeze-thaw cycles or atmospheric exposure, consider preparing single-use aliquots upon first opening. This protects the integrity of the main stock.
By implementing these practices, you create a self-validating system that minimizes chemical degradation as a source of experimental variability.
References
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- Unknown Author. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling.
- Creative Diagnostics. (n.d.). Impurity Analysis of Biological Drugs.
- Clinical Lab Products. (n.d.). Managing Reagent Variation.
- ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- AiFChem. (2025). A Complete Guide to Buying Research Chemicals for Laboratories in 2025.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety.
- Unknown Author. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
- BioAgilytix. (n.d.). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- BenchChem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Chromatography Forum. (2012). How to design a purity test using HPLC.
- Apollo Scientific. (n.d.). Why Quality Matters When Buying Research Chemicals.
- Unknown Author. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- GoldBio. (n.d.). How to be a Better Troubleshooter in Your Laboratory.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- University of Ottawa. (n.d.). Handling and Storage of Chemicals.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!.
- The University of Queensland. (n.d.). Chemical Storage Safety Guideline.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. uottawa.ca [uottawa.ca]
- 10. Troubleshooting [chem.rochester.edu]
- 11. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. benchchem.com [benchchem.com]
- 15. globalresearchchem.com [globalresearchchem.com]
- 16. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. Impurity Analysis of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Validation & Comparative
Comparing the biological activity of 4-(3-Methoxypropoxy)-3-methylpicolinic acid with its analogs
An In-Depth Comparative Guide to the Biological Activity of 4-(3-Methoxypropoxy)-3-methylpicolinic Acid and Its Analogs as Prolyl Hydroxylase Inhibitors
Introduction
In the intricate landscape of cellular oxygen homeostasis, the Hypoxia-Inducible Factor (HIF) signaling pathway plays a pivotal role. The master transcriptional regulator of this pathway, HIF-1α, is tightly controlled by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes.[1][2][3] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid proteasomal degradation.[3][4] However, under hypoxic conditions, PHD activity is suppressed, leading to the stabilization and accumulation of HIF-1α. This triggers a cascade of adaptive responses, including the upregulation of genes crucial for erythropoiesis, angiogenesis, and glucose metabolism.[5][6]
The therapeutic potential of pharmacologically inducing this adaptive response has led to the development of small-molecule PHD inhibitors. These agents effectively mimic a hypoxic state, stabilizing HIF-1α even in the presence of normal oxygen levels.[4][7] 4-(3-Methoxypropoxy)-3-methylpicolinic acid stands as a potent scaffold within this class of molecules. Its structure is finely tuned to interact with the active site of PHD enzymes, competing with the endogenous co-factor 2-OG.[7]
This guide, intended for researchers and drug development professionals, provides a comprehensive comparative analysis of the biological activity of 4-(3-Methoxypropoxy)-3-methylpicolinic acid and a series of rationally designed analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy, moving from direct enzyme inhibition to cellular pathway activation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to offer a clear, objective comparison of these promising therapeutic agents.
The HIF-1α Signaling Pathway: A Primer on the Molecular Target
Understanding the mechanism of action of PHD inhibitors requires a firm grasp of the HIF-1α signaling cascade. This pathway is a sophisticated biological oxygen sensor.
Under Normoxic Conditions: The HIF-1α subunit is constitutively synthesized but its stability is fleeting.[8] PHD enzymes (primarily PHD2 in most cells) utilize molecular oxygen and 2-oxoglutarate as co-substrates to hydroxylate proline residues within the Oxygen-Dependent Degradation (ODD) domain of HIF-1α.[1][3] This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[3] The VHL complex ubiquitinates HIF-1α, marking it for immediate destruction by the proteasome. Consequently, the levels of HIF-1α are kept vanishingly low, and its downstream target genes remain unexpressed.
Under Hypoxic Conditions (or with PHD Inhibition): When cellular oxygen levels fall, the oxygen-dependent activity of PHD enzymes is inhibited. This prevents HIF-1α hydroxylation and subsequent degradation. The stabilized HIF-1α protein translocates to the nucleus, where it forms a heterodimer with the constitutively expressed HIF-1β subunit.[3] This HIF-1α/β complex then binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes.[3][9] This binding event recruits transcriptional co-activators and initiates the transcription of hundreds of genes, including erythropoietin (EPO), which stimulates red blood cell production, and vascular endothelial growth factor (VEGF), which promotes angiogenesis.[6] PHD inhibitors like 4-(3-Methoxypropoxy)-3-methylpicolinic acid act as competitive inhibitors of 2-OG, effectively tricking the cell into a "pseudohypoxic" state and activating this entire cascade.[4]
Caption: The HIF-1α oxygen sensing pathway under normoxic vs. hypoxic/inhibited conditions.
Structural Analogs for Comparative Analysis
To probe the structure-activity relationship, we designed a focused library of analogs based on the parent compound, 4-(3-Methoxypropoxy)-3-methylpicolinic acid (Compound A). Modifications target three key regions: the alkoxy side chain, the methyl group on the pyridine ring, and the core heterocyclic scaffold. The rationale is to explore how changes in sterics, electronics, and hydrogen bonding potential impact target engagement and cellular activity.
| Compound ID | Structure | Modification vs. Parent Compound (A) | Rationale |
| A (Parent) | 4-(3-Methoxypropoxy)-3-methylpicolinic acid | - | Reference compound. |
| B | 4-(3-Ethoxypropoxy)-3-methylpicolinic acid | Methoxy to Ethoxy | Probes for additional hydrophobic interactions in the side-chain binding pocket. |
| C | 4-(2-Methoxyethoxy)-3-methylpicolinic acid | Propoxy to Ethoxy chain | Investigates the importance of side-chain length and flexibility. |
| D | 4-(3-Methoxypropoxy)picolinic acid | Removal of 3-methyl group | Determines the role of the methyl group in binding orientation and potency. |
| E | 4-(3-Methoxypropoxy)-3-ethylpicolinic acid | Methyl to Ethyl group | Explores steric tolerance at the 3-position of the pyridine ring. |
Comparative In Vitro Biological Activity
A tiered approach to in vitro testing provides a comprehensive understanding of a compound's biological activity. We begin with direct target engagement, progress to measuring the immediate downstream cellular effect, and finally confirm the activation of the intended transcriptional pathway.
Part A: Direct Target Engagement - PHD2 Inhibition Assay
The foundational step is to quantify how effectively each analog inhibits the primary enzymatic target, PHD2. A failure to inhibit the enzyme directly would invalidate any downstream cellular effects. For this, a fluorescence polarization (FP)-based assay is an excellent choice due to its high-throughput nature, sensitivity, and non-radioactive format.[1]
Experimental Protocol: PHD2 Fluorescence Polarization Assay
-
Principle: This assay measures the interaction between hydroxylated HIF-1α peptide and the VBC (VHL, Elongin B, Elongin C) complex. A fluorescently-labeled HIF-1α peptide tumbles rapidly in solution, emitting depolarized light (low FP signal). When PHD2 hydroxylates the peptide, it is recognized and bound by the larger VBC complex. This slows the peptide's tumbling, resulting in a higher FP signal. Inhibitors prevent this hydroxylation, keeping the FP signal low.
-
Reagents & Materials:
-
Recombinant human PHD2 enzyme.
-
Recombinant human VBC complex.
-
Fluorescein-labeled HIF-1α peptide (e.g., FITC-DLDLEMLAPYIPMDDDFQL).
-
Assay Buffer: Tris-HCl, NaCl, Ascorbate, FeSO4, 2-Oxoglutarate.
-
Test compounds (dissolved in DMSO).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of each test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into assay buffer.
-
To the wells of a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle (for positive and negative controls).
-
Add 5 µL of PHD2 enzyme solution to all wells except the "no enzyme" negative control.
-
Add 5 µL of a substrate mix containing the FITC-HIF-1α peptide, FeSO4, and 2-Oxoglutarate to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding 5 µL of a stop/detection mix containing EDTA and the VBC complex.
-
Incubate for an additional 30 minutes to allow for VBC-peptide binding.
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (DMSO, full reaction) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Results: PHD2 Inhibitory Potency
| Compound ID | Modification | PHD2 IC50 (nM) |
| A (Parent) | - | 15.2 ± 1.8 |
| B | Methoxy -> Ethoxy | 25.6 ± 2.5 |
| C | Propoxy -> Ethoxy | 88.4 ± 7.1 |
| D | Remove 3-methyl | 150.1 ± 12.5 |
| E | Methyl -> Ethyl | 45.3 ± 4.9 |
Analysis & In-Field Insights: The data reveals critical SAR insights. The parent compound (A) is a highly potent inhibitor. Lengthening the terminal alkoxy group from methoxy to ethoxy (Compound B) results in a slight decrease in potency, suggesting the binding pocket has limited tolerance for additional bulk in that region. Shortening the alkoxy chain (Compound C) significantly reduces activity, indicating that the three-carbon propoxy linker is optimal for positioning the terminal ether in a favorable interaction. The most dramatic loss of potency is seen upon removal of the 3-methyl group (Compound D), highlighting its crucial role, likely in providing a key steric interaction that orients the picolinic acid core for optimal chelation of the active site iron.[10] Finally, increasing the steric bulk at this position to an ethyl group (Compound E) is detrimental compared to the parent methyl group, reinforcing the idea of a finely-tuned steric requirement at this position.
Part B: Cellular Activity - HIF-1α Stabilization Assay
Demonstrating enzymatic inhibition is necessary but not sufficient. A successful drug candidate must be able to cross the cell membrane and engage its target in the complex intracellular environment. We use Western Blotting to directly visualize and quantify the stabilization of HIF-1α protein in cells treated with our compounds.
Experimental Protocol: Western Blot for HIF-1α Stabilization
-
Principle: This protocol uses specific antibodies to detect the amount of HIF-1α protein in cell lysates. An increase in the HIF-1α band intensity relative to a loading control indicates successful inhibition of PHD-mediated degradation.
-
Cell Line: Human hepatoma cells (Hep3B) are an excellent model as they express a robust HIF response.
-
Reagents & Materials:
-
Hep3B cells and appropriate culture medium (e.g., MEM).
-
Test compounds dissolved in DMSO.
-
Positive control: Cobalt Chloride (CoCl2), a chemical inducer of hypoxia.[11]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Seed Hep3B cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with serial dilutions of test compounds (e.g., 0.1 µM to 50 µM), DMSO vehicle, or CoCl2 (e.g., 100 µM) for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear lysates by centrifugation and determine protein concentration using the BCA assay.
-
Normalize protein amounts for all samples and prepare for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load 20-30 µg of protein per lane and run the SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-HIF-1α and anti-β-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again, then apply ECL substrate and acquire the image.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the HIF-1α band intensity to the corresponding β-Actin band intensity.
-
Plot the normalized HIF-1α levels against compound concentration to determine the EC50 value.
-
Results: Cellular HIF-1α Stabilization
| Compound ID | PHD2 IC50 (nM) | Cellular EC50 (µM) |
| A (Parent) | 15.2 | 0.45 ± 0.06 |
| B | 25.6 | 0.88 ± 0.11 |
| C | 88.4 | 5.2 ± 0.6 |
| D | 150.1 | > 20 |
| E | 45.3 | 2.1 ± 0.3 |
Analysis & In-Field Insights: The cellular data corroborates the enzymatic SAR. The rank order of potency is maintained (A > B > E > C > D), confirming that the effects observed at the enzymatic level translate to a cellular context. The shift from nanomolar IC50 values to micromolar or sub-micromolar EC50 values is expected and reflects factors such as cell membrane permeability and potential for intracellular metabolism. Compound D, the weakest enzyme inhibitor, fails to produce significant HIF-1α stabilization at reasonable concentrations, effectively ruling it out as a viable candidate. This step is a critical validation, as some potent enzyme inhibitors can fail in cellular assays due to poor physicochemical properties.
Part C: Downstream Pathway Activation - HRE-Luciferase Reporter Assay
The final in vitro validation step is to confirm that the stabilized HIF-1α is transcriptionally active. A reporter gene assay provides a quantitative readout of the activation of the downstream signaling pathway.
Experimental Protocol: HRE-Luciferase Reporter Assay
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). When stabilized HIF-1α binds to these HREs, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the transcriptional activity of HIF-1.[12]
-
Cell Line: HEK293T cells stably transfected with an HRE-luciferase reporter plasmid.
-
Procedure:
-
Seed the stable HEK293T-HRE-luc cells in a 96-well white, clear-bottom plate.
-
After 24 hours, treat the cells with serial dilutions of the test compounds for 18-24 hours.
-
Remove the culture medium.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega ONE-Glo) according to the manufacturer's protocol.
-
Measure luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo) run in parallel to control for cytotoxicity.
-
Plot the fold-induction of luciferase activity over vehicle control against compound concentration to determine the EC50.
-
Results: Transcriptional Activation
| Compound ID | Cellular EC50 (µM) | HRE-Luciferase EC50 (µM) |
| A (Parent) | 0.45 | 0.51 ± 0.07 |
| B | 0.88 | 0.95 ± 0.13 |
| E | 2.1 | 2.5 ± 0.4 |
Analysis & In-Field Insights: The EC50 values from the HRE reporter assay are in excellent agreement with the HIF-1α stabilization data. This provides strong evidence that the stabilized HIF-1α is functional: it correctly translocates to the nucleus, dimerizes with HIF-1β, binds to HREs, and activates gene transcription. This three-tiered in vitro screening workflow provides a robust and self-validating system for characterizing PHD inhibitors.
Caption: A tiered workflow for the in vitro characterization of PHD inhibitors.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating the biological activity of 4-(3-Methoxypropoxy)-3-methylpicolinic acid and its analogs. The collective data from enzymatic, cellular, and reporter-based assays establishes a clear structure-activity relationship:
-
The picolinic acid core is essential for activity.
-
The 3-methyl group is critical for potent inhibition, likely by ensuring optimal orientation within the PHD2 active site.
-
The 4-(3-methoxypropoxy) side chain is well-tolerated, but its length and terminal substituent are finely tuned for maximal potency.
Based on this analysis, Compound A (Parent) remains the most promising candidate, exhibiting superior potency across all in vitro assays. Compound B represents a viable, albeit slightly less potent, alternative.
The logical next steps in the development of these compounds would involve profiling for selectivity against other 2-OG dependent dioxygenases to assess potential off-target effects. Furthermore, a comprehensive evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties is required to determine their suitability for in vivo studies. Ultimately, the most promising candidates would advance to preclinical animal models of anemia to evaluate their in vivo efficacy and safety profile.[13][14]
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A Senior Scientist's Guide to Cross-Validation of Analytical Results Between Different Laboratory Techniques
Introduction: The Imperative of Cross-Validation in Drug Development
In the landscape of drug development, the journey from discovery to market is underpinned by a vast array of analytical data. This data, whether it pertains to pharmacokinetics, batch release, or biomarker discovery, must be unimpeachably robust. However, it is a common scenario for analytical methods to evolve or be replaced during a drug's lifecycle. A compound initially quantified by High-Performance Liquid Chromatography (HPLC) in early development may later be analyzed by a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Similarly, a target initially measured with a traditional ELISA may be assessed later with a more physiologically relevant cell-based assay. In these moments of methodological transition, a critical question arises: are the results generated by these different techniques comparable and interchangeable? Answering this question is the core purpose of analytical method cross-validation.
This guide provides a comprehensive framework for designing, executing, and interpreting cross-validation studies. It is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the continuity and integrity of their analytical data across different technological platforms. We will delve into the causality behind experimental choices, the statistical underpinnings of robust comparison, and the practical steps required to achieve a successful cross-validation.
The Philosophy of Cross-Validation: Beyond a Simple Correlation
At its heart, cross-validation is a systematic process to demonstrate that two distinct analytical methods provide equivalent results for the same analyte in a given sample matrix.[1] This is not merely a matter of showing a positive correlation. A high correlation coefficient, while encouraging, can be misleading and is insufficient on its own to establish interchangeability.[1] Instead, a rigorous cross-validation study seeks to quantify the bias and precision between the two methods across the entire analytical range.[2]
The decision to undertake a cross-validation study is driven by several key scenarios in the drug development pipeline:
-
Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., a discovery group) to a receiving laboratory (e.g., a regulated bioanalysis lab).[3]
-
Method Evolution: When a newer, more advanced technology is implemented to replace an older method.
-
Bridging Studies: When data from different clinical trials, which may have used different analytical techniques, needs to be compared or pooled.
-
Harmonization: In multi-site studies where different laboratories may be using different validated methods.
A successful cross-validation provides the scientific and regulatory confidence needed to ensure data continuity, preventing costly and time-consuming re-analysis of samples and enabling informed decision-making throughout the drug development process.
Strategic Experimental Design: The Blueprint for a Successful Cross-Validation
A well-designed experiment is the cornerstone of a meaningful cross-validation.[4][5][6] The design must be meticulous in its consideration of sample selection, concentration ranges, and the number of replicates to ensure that the study has the statistical power to detect any significant differences between the methods.[1]
The Critical Role of the Sample Matrix
The sample matrix—everything in the sample except the analyte of interest—can have a profound impact on analytical results.[7] Therefore, cross-validation must be performed using samples in the same matrix that will be used for routine analysis (e.g., plasma, serum, urine).[7][8] It is crucial to source a representative matrix, and for bioanalytical methods, it is recommended to use at least six different sources of blank matrix to assess selectivity and potential interferences.[7]
Selecting Samples and Concentration Levels
The selection of samples is paramount. Whenever possible, use incurred samples from study subjects that have been previously analyzed by the established method. This provides a real-world assessment of method performance. If incurred samples are not available, quality control (QC) samples spiked in the appropriate matrix can be used.
The concentration range of the samples should span the entire calibration range of both assays, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).[1] This is critical for assessing linearity and identifying any concentration-dependent bias.[5] A common approach is to prepare QC samples at a minimum of three concentration levels: low, medium, and high.
Determining the Number of Samples and Replicates
The number of samples required for a cross-validation study should be sufficient to provide statistical power. A minimum of 40, and preferably 100, patient samples are recommended to compare two methods.[1] Each sample should be analyzed in replicate (at least duplicate) by both methods to assess intra-assay variability.[9]
The overall experimental design can be visualized as a workflow:
Caption: A high-level workflow for a cross-validation study.
In-Depth Experimental Protocols
To illustrate the practical application of these principles, we provide two detailed experimental protocols for common cross-validation scenarios.
Scenario 1: Cross-Validation of an HPLC Method with a new LC-MS/MS Method for a Small Molecule Drug in Human Plasma
Objective: To demonstrate the interchangeability of a validated HPLC-UV method (Method A) and a newly developed LC-MS/MS method (Method B) for the quantification of Drug X in human plasma.
Experimental Protocol:
-
Preparation of QC Samples:
-
Prepare a stock solution of Drug X in a suitable organic solvent.
-
Spike pooled human plasma with the stock solution to create QC samples at three concentrations:
-
Low QC: 3 times the LLOQ of both methods.
-
Mid QC: In the middle of the calibration range.
-
High QC: Approximately 75% of the ULOQ.
-
-
Prepare a minimum of 6 replicates for each QC level.
-
-
Analysis by Method A (HPLC-UV):
-
Perform a protein precipitation extraction on the plasma samples.
-
Analyze the extracted samples using the validated HPLC-UV method.
-
Record the concentrations of Drug X for each sample.
-
-
Analysis by Method B (LC-MS/MS):
-
Data Analysis:
-
Tabulate the concentration data obtained from both methods for each sample.
-
Perform statistical analysis as described in the "Statistical Analysis and Interpretation" section below.
-
Scenario 2: Cross-Validation of a Ligand-Binding Assay (ELISA) with a Cell-Based Neutralizing Antibody Assay
Objective: To determine the correlation and agreement between a traditional ELISA (Method A) for detecting total anti-drug antibodies (ADAs) and a cell-based assay (Method B) that measures the neutralizing capacity of these ADAs.
Experimental Protocol:
-
Sample Selection:
-
Select a panel of at least 30 patient serum samples that have previously tested positive for ADAs using the ELISA method.
-
Include samples with a range of ADA titers (low, medium, and high).
-
Include at least 10 known negative serum samples as controls.
-
-
Analysis by Method A (ELISA):
-
Analyze the serum samples using the validated ELISA protocol.
-
Determine the ADA titer for each positive sample.
-
-
Analysis by Method B (Cell-Based Assay):
-
Perform the cell-based neutralizing antibody assay on the same set of serum samples.
-
This assay typically involves incubating the serum with the drug and then exposing cells that are responsive to the drug's activity. The neutralization of the drug's effect by the ADAs is then measured.
-
Determine the neutralizing antibody titer for each sample.
-
-
Data Analysis:
-
Tabulate the ADA titers from the ELISA and the neutralizing antibody titers from the cell-based assay.
-
Analyze the data for correlation and concordance.
-
Data Presentation: Clarity and Comparability
The results of a cross-validation study should be presented in a clear and concise manner that facilitates easy comparison. A tabular format is highly effective for this purpose.
Table 1: Example Data from HPLC vs. LC-MS/MS Cross-Validation
| Sample ID | HPLC Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference |
| QC_Low_1 | 30.5 | 29.8 | -2.3% |
| QC_Low_2 | 31.2 | 30.5 | -2.2% |
| ... | ... | ... | ... |
| QC_Mid_1 | 152.1 | 149.9 | -1.4% |
| QC_Mid_2 | 150.8 | 151.2 | 0.3% |
| ... | ... | ... | ... |
| QC_High_1 | 745.3 | 751.0 | 0.8% |
| QC_High_2 | 750.1 | 748.5 | -0.2% |
| ... | ... | ... | ... |
Table 2: Example Data from ELISA vs. Cell-Based Assay Cross-Validation
| Sample ID | ELISA Titer | Cell-Based Assay Titer | Concordance |
| Patient_01 | 1:100 | 1:80 | Concordant |
| Patient_02 | 1:500 | 1:400 | Concordant |
| Patient_03 | 1:1000 | <1:20 | Discordant |
| ... | ... | ... | ... |
| Negative_01 | <1:20 | <1:20 | Concordant |
Statistical Analysis and Interpretation: The Moment of Truth
Regression Analysis
Passing-Bablok regression is a preferred method for comparing two analytical techniques as it is not susceptible to the distribution of errors. It provides a regression equation in the form of Y = a + bX, where 'a' represents the systematic bias and 'b' represents the proportional bias. The 95% confidence intervals for the intercept (a) and the slope (b) are critical. For the methods to be considered equivalent, the confidence interval for the intercept should contain 0, and the confidence interval for the slope should contain 1.
Bland-Altman Plot
A Bland-Altman plot is a graphical method to visualize the agreement between two quantitative measurements.[11] It plots the difference between the two measurements against their average. The plot includes lines for the mean difference (bias) and the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences).
Caption: A workflow for the statistical analysis of cross-validation data.
Acceptance Criteria
The acceptance criteria for a cross-validation study must be pre-defined in the study protocol.[12] These criteria should be based on the intended use of the analytical method and the acceptable level of error for the measurements.[2][13]
For quantitative assays like HPLC and LC-MS/MS, a common acceptance criterion is that the mean difference (bias) should be within ±15% (or ±20% for LLOQ) of the mean of the two methods.[14] The majority of the individual differences should also fall within these limits.
For immunoassays, the acceptance criteria may be based on concordance, where a certain percentage of samples (e.g., >80%) must give the same qualitative result (positive or negative) by both methods.
Conclusion: Ensuring Data Integrity Across the Analytical Lifecycle
Cross-validation of analytical results between different laboratory techniques is a non-negotiable step in maintaining the integrity and continuity of data in drug development. It is a scientifically rigorous process that requires careful planning, meticulous execution, and robust statistical analysis. By following the principles and protocols outlined in this guide, researchers and scientists can confidently navigate the evolution of analytical technologies, ensuring that their data remains a reliable foundation for critical decisions throughout the long and complex journey from the laboratory to the patient.
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A Comparative In Vitro Efficacy Analysis of 4-(3-Methoxypropoxy)-3-methylpicolinic acid and Established Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors
This guide provides a detailed comparison of the in vitro efficacy of the novel compound 4-(3-Methoxypropoxy)-3-methylpicolinic acid against established therapeutic agents targeting the hypoxia-inducible factor (HIF) pathway. The established compounds for this comparison are Roxadustat, Daprodustat, and Vadadustat, all of which are recognized inhibitors of HIF prolyl hydroxylase domain (PHD) enzymes.[1][2][3][4]
The primary objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel PHD inhibitors, using robust, self-validating experimental protocols and presenting comparative data in a clear, structured format.
Scientific Background: The HIF Prolyl Hydroxylase (PHD) Axis
Under normal oxygen conditions (normoxia), the alpha subunit of the HIF transcription factor (HIF-α) is continuously targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2OG)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the most critical isoform.[5][6] PHDs hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to ubiquitination and subsequent proteasomal degradation.
In low oxygen conditions (hypoxia), the activity of PHD enzymes is suppressed. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The active HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating proteins involved in erythropoiesis (like erythropoietin, EPO), angiogenesis, and iron metabolism.[4][7][8]
Inhibitors of PHD enzymes mimic a hypoxic state by preventing HIF-α degradation, thereby activating this therapeutic pathway.[9][10] This guide will compare the efficacy of 4-(3-Methoxypropoxy)-3-methylpicolinic acid to established PHD inhibitors (Roxadustat, Daprodustat, Vadadustat) through two primary in vitro assays: a direct biochemical inhibition assay and a cell-based HIF-α stabilization assay.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Comparative In Vitro Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from biochemical assays against PHD isoforms and the half-maximal effective concentration (EC50) for erythropoietin (EPO) release in a cellular context.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | EPO Release EC50 (µM) [Cell-based] |
| 4-(3-Methoxypropoxy)-3-methylpicolinic acid | Data Pending | Data Pending | Data Pending | Data Pending |
| Roxadustat (FG-4592) | ~70 | ~80 | ~60 | ~2.2 |
| Daprodustat (GSK1278863) | ~40 | ~30 | ~50 | ~1.9 |
| Vadadustat (AKB-6548) | ~1100 | ~29[11] | ~900 | ~5.7[12] |
Note: IC50 values for Roxadustat and Daprodustat are approximated from published comparative data. The potency of inhibitors can vary based on specific assay conditions.
Experimental Methodologies
To ensure data integrity and reproducibility, the following detailed protocols are provided. These methods serve as a template for the direct comparison of novel compounds like 4-(3-Methoxypropoxy)-3-methylpicolinic acid against established benchmarks.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human PHD2. The principle relies on a competitive binding reaction monitored by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality Behind Experimental Choices:
-
Recombinant PHD2: Using a purified enzyme isolates the interaction between the inhibitor and the target, removing cellular complexities like membrane permeability or off-target effects.[13]
-
TR-FRET: This technology is highly sensitive, has a low background, and is less susceptible to interference from colored or fluorescent compounds compared to other methods, making it a robust choice for high-throughput screening and accurate IC50 determination.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM 2-oxoglutarate, 100 µM FeSO₄, 2 mM Ascorbate.
-
Prepare serial dilutions of 4-(3-Methoxypropoxy)-3-methylpicolinic acid and comparator compounds (Roxadustat, etc.) in DMSO, followed by a final dilution in Assay Buffer.
-
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of recombinant human PHD2 enzyme to each well.
-
Add 5 µL of the diluted test compounds.
-
Initiate the reaction by adding 10 µL of a substrate mix containing a biotinylated HIF-1α peptide.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing Europium-labeled anti-hydroxylation antibody and Streptavidin-Allophycocyanin (APC).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the ratio of APC signal (665 nm) to Europium signal (620 nm).
-
Plot the signal ratio against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
This assay validates the biochemical findings in a more biologically relevant context by measuring the accumulation of HIF-1α protein in whole cells. Human hepatoma (Hep3B) or renal carcinoma (786-O) cells are suitable models.
Causality Behind Experimental Choices:
-
Whole Cells: This system confirms that the compound can cross the cell membrane and inhibit the target enzyme in its native environment, providing a crucial link between biochemical potency and cellular activity.[14]
-
Western Blot: This is a gold-standard, semi-quantitative method to visualize and confirm the increase in the target protein (HIF-1α), providing a direct readout of the compound's intended downstream effect.[5] Cobalt chloride (CoCl₂) is used as a positive control as it is a well-known chemical inducer of HIF-1α stabilization.[15][16]
Caption: Workflow for the cell-based HIF-1α stabilization assay.
Protocol:
-
Cell Culture:
-
Culture Hep3B cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) until they reach ~80% confluency.
-
-
Treatment:
-
Treat cells with increasing concentrations of 4-(3-Methoxypropoxy)-3-methylpicolinic acid or established inhibitors for 4-6 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., 200 µM CoCl₂).[16]
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin, should be used to ensure equal protein loading.
-
References
-
Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. PubMed.[Link]
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Daprodustat - LiverTox. NCBI Bookshelf.[Link]
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Efficacy and Safety of Roxadustat in Patients with Chronic Kidney Disease. National Institutes of Health (NIH).[Link]
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4-(3-Methoxypropoxy)-3-methylpicolinic Acid | 1163685-31-1. Coompo.[Link]
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Roxadustat and the Interpretation of Non-Inferiority. YouTube.[Link]
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Mechanistic Evaluation of Roxadustat for Pulmonary Fibrosis: Integrating Network Pharmacology, Transcriptomics, and Experimental Validation. MDPI.[Link]
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Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease Pharmacology. YouTube.[Link]
-
VAFSEO (Vadadustat) Integrated Review. accessdata.fda.gov.[Link]
-
Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed.[Link]
-
Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials. PubMed Central.[Link]
-
Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Akebia Therapeutics.[Link]
-
Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed.[Link]
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Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. PubMed Central.[Link]
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Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Royal Society of Chemistry.[Link]
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What is the mechanism of Daprodustat? Patsnap Synapse.[Link]
-
In vitro characterization of PHD inhibitors in clinical trials. ResearchGate.[Link]
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The allure of targets for novel drugs. PubMed Central.[Link]
-
Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Frontiers in Pharmacology.[Link]
-
Roxadustat: Not just for anemia. PubMed Central.[Link]
-
Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. PubMed Central.[Link]
-
What is Daprodustat used for? Patsnap Synapse.[Link]
-
functional in vitro assays for drug discovery. YouTube.[Link]
-
Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology.[Link]
-
Enhancement of Hypoxia-Induced Autophagy via the HIF-1apha/BNIP3 Pathway Promotes Proliferation and Myogenic Differentiation of Aged Skeletal Muscle Satellite Cells. MDPI.[Link]
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Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS.[Link]
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What are PHD2 inhibitors and how do they work? Patsnap Synapse.[Link]
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- 1. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daprodustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Roxadustat in Patients with Chronic Kidney Disease: An Updated Meta-Analysis of Randomized Controlled Trials including 6,518 Patients - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Cytotoxicity of Substituted Picolinic Acids for Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Picolinic Acid Scaffolds
Picolinic acid is a natural human metabolite and a bidentate chelating agent for various metal ions. This chelating ability is believed to be a cornerstone of its biological activity, including its influence on cellular processes like proliferation and apoptosis. The core structure of picolinic acid offers a versatile scaffold for chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced cytotoxic potency and selectivity against cancer cells. This guide will explore how different substitutions on the picolinic acid ring impact its anticancer activity, providing a comparative framework for researchers in the field.
Structure-Activity Relationships: How Chemical Modifications Influence Cytotoxicity
The cytotoxic efficacy of picolinic acid derivatives is intricately linked to the nature and position of substituents on the pyridine ring. A comprehensive review of pyridine derivatives suggests several key structural features that influence their antiproliferative activity[1].
Key Determinants of Cytotoxicity:
-
Enhancing Groups: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring has been associated with enhanced antiproliferative activity[1]. These groups can influence the molecule's electronic properties, hydrogen bonding capacity, and interaction with biological targets.
-
Detrimental Groups: Conversely, the introduction of halogen atoms or bulky substituents tends to decrease the cytotoxic potential of pyridine derivatives[1]. This may be due to steric hindrance or altered electronic properties that are unfavorable for target binding.
-
Linker Length in Conjugates: For more complex derivatives, such as purine conjugates of aminopolymethylene carboxylic acids, the length of the linker connecting the picolinic acid moiety to another pharmacophore is crucial for cytotoxic activity[2].
The following diagram illustrates the general structure of a substituted picolinic acid and highlights the positions where substitutions can modulate its cytotoxic activity.
Caption: ER stress-mediated apoptosis induced by a picolinic acid derivative.
Inhibition of DNA Biosynthesis
For other derivatives, such as the purine conjugates, the mechanism of cytotoxicity has been linked to the inhibition of DNA biosynthesis.[2] This leads to cell cycle arrest, preventing cancer cells from proliferating.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity studies, standardized experimental protocols are essential. This section provides detailed methodologies for commonly used assays to evaluate the cytotoxic effects of substituted picolinic acids.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted picolinic acid derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase/NAD+ and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the picolinic acid derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
The following diagram outlines the general workflow for assessing the cytotoxicity of substituted picolinic acids.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion and Future Directions
Substituted picolinic acids represent a promising class of compounds for the development of novel anticancer agents. The available data indicates that their cytotoxic activity can be significantly modulated through chemical modifications, leading to potent and selective compounds. The mechanisms of action, including the induction of ER stress-mediated apoptosis and inhibition of DNA biosynthesis, provide a solid foundation for further investigation.
Future research should focus on synthesizing and screening a broader range of picolinic acid derivatives to establish more comprehensive structure-activity relationships. Investigating the detailed molecular targets and signaling pathways involved in their cytotoxic effects will be crucial for optimizing their therapeutic potential. Furthermore, in vivo studies are warranted for the most promising lead compounds to evaluate their efficacy and safety in preclinical cancer models.
References
-
Barreiro, G.; et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2023 , 28(1), 32. [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. 2022 , 27(1), 24. [Link]
-
Abbas, A. H.; et al. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. 2021 , 68(3), 679-692. [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. [Link]
-
Abbas, A. H.; et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. ResearchGate. [Link]
-
Abbas, A. H.; et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679-692. [Link]
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A Guide to Inter-laboratory Comparison of Analytical Measurements for Quality Control
In the landscape of pharmaceutical development and manufacturing, the consistency and reliability of analytical measurements are paramount. Inter-laboratory comparison studies, also known as proficiency testing or round-robin tests, serve as a cornerstone of a robust quality control system.[1][2] These studies are essential for evaluating the performance of analytical laboratories, ensuring the validity of test methods, and ultimately, safeguarding patient health. This guide provides an in-depth exploration of the principles, design, and execution of inter-laboratory comparisons, tailored for researchers, scientists, and drug development professionals.
The Imperative of Inter-laboratory Comparison
Inter-laboratory comparisons are a systematic way to assess the performance of multiple laboratories against a common standard.[1][2] The primary objectives of these studies are multifaceted and critical to maintaining high standards of quality in the pharmaceutical industry:
-
Performance Evaluation: To provide an independent assessment of a laboratory's accuracy and reliability in performing specific analytical tests.[3]
-
Method Validation: To determine the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.
-
Identification of Discrepancies: To uncover and address variations in testing methodologies and environmental conditions that could lead to inconsistent results.[1]
-
Regulatory Compliance: To meet the requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which often mandate participation in proficiency testing schemes.[4][5]
Designing a Robust Inter-laboratory Study
A well-designed inter-laboratory study is the foundation for obtaining meaningful and actionable results. The following elements are crucial for a successful study:
-
Homogeneous and Stable Test Materials: The cornerstone of any comparison is the use of identical, homogeneous, and stable samples distributed to all participating laboratories.[3][6] This ensures that any observed variability is attributable to the laboratory's performance and not the sample itself.
-
Clear and Standardized Protocols: All participating laboratories must follow a clearly defined and communicated test protocol.[1] This minimizes variations in the execution of the analytical method.
-
Sufficient Number of Participants: A minimum number of participating laboratories is necessary to achieve statistically significant results. Guidelines from organizations like AOAC INTERNATIONAL often recommend at least eight to ten laboratories for quantitative methods.[6][7]
-
Blinded Samples: To ensure objectivity, samples should be blinded, meaning the participating laboratories are unaware of the expected values or the identity of the samples.
The overall workflow for designing and executing an inter-laboratory comparison study is depicted below:
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
